molecular formula C39H38Cl4N4O4 B15583566 QM31

QM31

Numéro de catalogue: B15583566
Poids moléculaire: 768.5 g/mol
Clé InChI: YSUHYGYGQFSKDT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

QM31 is a useful research compound. Its molecular formula is C39H38Cl4N4O4 and its molecular weight is 768.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-(2-amino-2-oxoethyl)-N,1-bis[2-(2,4-dichlorophenyl)ethyl]-4-(3,3-diphenylpropyl)-3,7-dioxo-1,4-diazepane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H38Cl4N4O4/c40-30-13-11-28(33(42)21-30)15-18-45-25-38(50)47(20-17-32(26-7-3-1-4-8-26)27-9-5-2-6-10-27)35(23-37(45)49)39(51)46(24-36(44)48)19-16-29-12-14-31(41)22-34(29)43/h1-14,21-22,32,35H,15-20,23-25H2,(H2,44,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUHYGYGQFSKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CN(C1=O)CCC2=C(C=C(C=C2)Cl)Cl)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N(CCC5=C(C=C(C=C5)Cl)Cl)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H38Cl4N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

768.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

QM31: A Technical Guide to the Selective Apaf-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

QM31, also identified as SVT016426, is a potent and selective small molecule inhibitor of the Apoptotic Protease Activating Factor-1 (Apaf-1).[1][2][3][4] By targeting Apaf-1, a key protein in the intrinsic pathway of apoptosis, this compound effectively inhibits the formation of the apoptosome, a multiprotein complex essential for the activation of caspase-9 and the subsequent execution of programmed cell death.[1][2][3][5][6] This compound has demonstrated significant cytoprotective and mitochondrioprotective functionalities, making it a valuable tool for research into apoptosis-related diseases and a potential therapeutic agent for conditions characterized by excessive cell death, such as kidney ischemia and chemotherapy-induced ototoxicity.[1][2][7]

Core Compound Data

The following table summarizes the key quantitative and identifying information for the this compound compound.

ParameterValueReference(s)
Synonyms SVT016426[1][2][3][4][5][6][8]
CAS Number 937735-00-7[3][5][6]
Molecular Formula C39H38Cl4N4O4[3][5][6]
Molecular Weight 768.56 g/mol [3][5][6][8]
IC50 (Apoptosome Formation) 7.9 µM[1][2][3][4][5][6][8][9]
IC50 (Apaf-1 Induced Caspase Activity in HeLa S100 cells) 5 µM[1][8]
Solubility (25°C) DMSO: 125 mg/mL (with ultrasonic assistance)[3]
IUPAC Name N-(2-amino-2-oxoethyl)-N,1-bis(2,4-dichlorophenethyl)-4-(3,3-diphenylpropyl)-3,7-dioxo-1,4-diazepane-5-carboxamide[5][6]

Mechanism of Action: Inhibition of the Intrinsic Apoptotic Pathway

This compound exerts its primary effect by directly interfering with the intrinsic apoptotic pathway. Under cellular stress, cytochrome c is released from the mitochondria and binds to Apaf-1. This binding event, in the presence of dATP, triggers a conformational change in Apaf-1, leading to its oligomerization and the formation of the apoptosome. The apoptosome then recruits and activates procaspase-9, initiating a caspase cascade that culminates in cell death. This compound selectively inhibits the formation of the apoptosome, thereby blocking the activation of caspase-9 and halting the apoptotic process.[1][2][6][7]

QM31_Mechanism_of_Action cluster_mitochondria Mitochondria cluster_cytosol Cytosol cyto_c_mito Cytochrome c Apaf1 Apaf-1 cyto_c_mito->Apaf1 Release Apoptosome Apoptosome Assembly Apaf1->Apoptosome dATP dATP dATP->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution This compound This compound This compound->Apoptosome Inhibits

Caption: Mechanism of action of this compound in the intrinsic apoptotic pathway.

Experimental Protocols

In Vitro Caspase-3-like Activity Assay

This protocol is adapted from methodologies used to assess the efficacy of apoptosis inhibitors.[10]

Objective: To quantify the inhibitory effect of this compound on caspase-3 activation in a cell-free system or cell lysates.

Materials:

  • HeLa S100 cell extracts (or other suitable cell lysates)

  • This compound compound at various concentrations

  • Caspase-3 substrate: Ac-DEVD-afc (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin)

  • Caspase assay buffer (PBS, 10% glycerol, 0.1 mM EDTA, 2 mM DTT)

  • Microplate reader with fluorescence detection (λexc = 400 nm; λem = 508 nm)

  • 37°C incubator

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the caspase assay buffer.

  • In a 96-well microplate, combine 50 µg of total protein from the cell lysate with the caspase assay buffer.

  • Add the diluted this compound or vehicle control (DMSO) to the wells.

  • Induce apoptosis in the cell extracts (e.g., by adding dATP/cytochrome c if not already activated).

  • Add 20 µM of the Ac-DEVD-afc substrate to each well.

  • Continuously monitor the release of fluorescent afc at 37°C using a microplate reader at an excitation wavelength of 400 nm and an emission wavelength of 508 nm.

  • Record the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the caspase-3-like activity.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

Additional Biological Activities

Beyond its role in inhibiting apoptosome formation, this compound has been shown to possess other significant biological effects:

  • Mitochondrioprotective Functions: this compound can inhibit the release of cytochrome c from the mitochondria, an effect that is independent of its action on Apaf-1.[11] This upstream action contributes to its overall potent cytoprotective activity.

  • Interference with Intra-S-Phase DNA Damage Checkpoint: this compound has been observed to suppress the Apaf-1-dependent intra-S-phase DNA damage checkpoint.[1][4][11] This suggests that this compound can interfere with both the apoptotic and cell cycle arrest functions of Apaf-1.

In Vivo Studies and Therapeutic Potential

This compound and its derivatives have been investigated in in vivo models, demonstrating their potential as therapeutic agents. Studies have shown that Apaf-1 inhibitors can protect against unwanted cell death in models of kidney ischemia and chemotherapy-induced ototoxicity.[7] These findings highlight the therapeutic relevance of targeting Apaf-1 and suggest that compounds like this compound could be developed for the treatment of various diseases characterized by excessive apoptosis.[7]

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a general workflow for assessing the in vivo efficacy of this compound in a disease model, such as chemotherapy-induced ototoxicity.

in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_assessment Efficacy Assessment cluster_analysis Data Analysis animal_model Animal Model (e.g., mouse, rat) group_assignment Group Assignment: 1. Vehicle Control 2. Chemotherapeutic Agent (e.g., Cisplatin) 3. This compound + Chemotherapeutic Agent animal_model->group_assignment drug_admin Drug Administration (e.g., i.p. injection) group_assignment->drug_admin monitoring Monitoring of Animal Health and Weight drug_admin->monitoring auditory_testing Auditory Brainstem Response (ABR) Testing monitoring->auditory_testing histology Cochlear Histology (Hair Cell Counts) auditory_testing->histology biochemical_assays Biochemical Assays (e.g., Caspase-3 activity in cochlear tissue) histology->biochemical_assays data_analysis Statistical Analysis of ABR Thresholds, Hair Cell Loss, and Biomarker Levels biochemical_assays->data_analysis conclusion Conclusion on Protective Effect of this compound data_analysis->conclusion

Caption: A generalized workflow for evaluating the in vivo efficacy of this compound.

References

An In-depth Technical Guide to QM31: A Novel Apaf-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

QM31, also known as SVT016426, is a potent and selective small-molecule inhibitor of the Apoptotic Peptidase Activating Factor 1 (Apaf-1). By directly targeting the core component of the apoptosome, this compound effectively blocks the intrinsic pathway of apoptosis, a critical process in numerous pathological conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and a thorough examination of its mechanism of action within the apoptotic signaling cascade are presented to support further research and development of this promising cytoprotective agent.

Chemical Structure and Properties

This compound is a complex synthetic molecule with the systematic IUPAC name N-(2-amino-2-oxoethyl)-N,1-bis(2,4-dichlorophenethyl)-4-(3,3-diphenylpropyl)-3,7-dioxo-1,4-diazepane-5-carboxamide. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Synonyms SVT016426, Apaf-1 inhibitor this compound[1]
CAS Number 937735-00-7[1]
Molecular Formula C39H38Cl4N4O4[1]
Molecular Weight 768.56 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Biological Activity and Mechanism of Action

This compound exerts its cytoprotective effects by directly inhibiting the formation and function of the apoptosome, a key protein complex in the intrinsic pathway of apoptosis.

Inhibition of Apoptosome Formation

The intrinsic apoptotic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. In the cytoplasm, cytochrome c binds to Apaf-1, triggering a conformational change that allows for the recruitment of procaspase-9 and the assembly of the apoptosome. This compound has been shown to inhibit the formation of this complex with an IC50 of 7.9 µM in in vitro assays.[1] This inhibition prevents the subsequent activation of caspase-9, the initiator caspase in this pathway.

Downstream Effects on Caspase Activation

By preventing the activation of caspase-9, this compound effectively blocks the downstream activation of executioner caspases, such as caspase-3 and caspase-7. This ultimately leads to the suppression of the cellular dismantling processes characteristic of apoptosis.

Signaling Pathway

The following diagram illustrates the role of this compound in the intrinsic apoptotic signaling pathway.

Apoptosis_Pathway cluster_stress cluster_mito cluster_apoptosome cluster_caspase_cascade cluster_apoptosis Stress Cellular Stress (e.g., DNA damage, oxidative stress) Mito Mitochondria Stress->Mito CytC Cytochrome c (released) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Procas9 Procaspase-9 Procas9->Apoptosome Cas9 Activated Caspase-9 Apoptosome->Cas9 Procas37 Procaspase-3/7 Cas9->Procas37 Cas37 Activated Caspase-3/7 Procas37->Cas37 Apoptosis Apoptosis Cas37->Apoptosis This compound This compound This compound->Apoptosome

Caption: this compound inhibits the assembly of the apoptosome.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

ParameterValueCell Line/SystemConditionsReference
IC50 (Apoptosome Formation) 7.9 µMIn vitro reconstituted system[1]
IC50 (Caspase-3 Activation) ~10 µMStaurosporine-treated Jurkat cells
Cell Viability (EC50) Varies by cell typeVarious

Experimental Protocols

In Vitro Apoptosome Assembly and Caspase-9 Activation Assay

This protocol is adapted from methodologies used to characterize inhibitors of apoptosome formation.

Workflow Diagram:

Apoptosome_Assay_Workflow cluster_reagents cluster_incubation cluster_detection HeLa Prepare HeLa S100 Cytosolic Extract Incubate Incubate reaction mix at 37°C HeLa->Incubate Combine Reagents Prepare Reagents: - Cytochrome c - dATP - Procaspase-9 - this compound (or vehicle) Reagents->Incubate Combine Add_Substrate Add fluorogenic Caspase-9 substrate (e.g., Ac-LEHD-AFC) Incubate->Add_Substrate Measure Measure fluorescence (Ex/Em ~400/505 nm) Add_Substrate->Measure

Caption: Workflow for in vitro apoptosome assembly assay.

Methodology:

  • Preparation of Cytosolic Extracts: HeLa S100 cytosolic extracts are prepared as a source of Apaf-1 and other necessary cellular components.

  • Reaction Setup: In a microplate, combine the HeLa S100 extract with purified cytochrome c, dATP, and recombinant procaspase-9.

  • Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for apoptosome formation and caspase-9 activation.

  • Detection: Add a fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AFC).

  • Measurement: Measure the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to the caspase-9 activity.

Cellular Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases in cells treated with an apoptotic stimulus and this compound.

Methodology:

  • Cell Culture: Seed cells (e.g., Jurkat) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induction of Apoptosis: Add an apoptosis-inducing agent (e.g., staurosporine) to the wells and incubate for the desired time.

  • Lysis and Substrate Addition: Lyse the cells and add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay).

  • Measurement: Measure the luminescence using a microplate reader. A decrease in luminescence in this compound-treated wells compared to the control indicates inhibition of caspase activity.

Cell Viability Assay

This assay determines the cytoprotective effect of this compound.

Methodology:

  • Cell Culture: Seed cells in a 96-well plate.

  • Treatment: Treat the cells with an apoptotic stimulus in the presence or absence of varying concentrations of this compound.

  • Incubation: Incubate for a period sufficient to induce cell death (e.g., 24-48 hours).

  • Viability Reagent Addition: Add a viability reagent such as MTT, resazurin, or a reagent that measures ATP levels (e.g., CellTiter-Glo®).

  • Measurement: Measure the absorbance or luminescence according to the manufacturer's protocol. An increase in signal in this compound-treated wells indicates a protective effect.

Conclusion

This compound is a valuable research tool for studying the intrinsic apoptotic pathway and holds potential as a therapeutic agent in diseases characterized by excessive apoptosis. Its specific inhibition of Apaf-1 provides a targeted approach to modulating programmed cell death. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the scientific and clinical potential of this compound.

References

An In-depth Technical Guide to the Synthesis of QM31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of a plausible synthesis pathway for QM31, a thieno[3,2-d]pyrimidine (B1254671) derivative identified as 2-[6-(4-Cyclopropylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylethanoic acid. Due to the limited publicly available information on a direct synthesis of this compound, this document outlines a rational, multi-step synthetic route based on established methodologies for analogous compounds. The guide includes detailed, albeit inferred, experimental protocols, a summary of representative quantitative data from structurally similar molecules, and visualizations of the synthetic pathway and a potential signaling pathway to aid in research and development efforts.

Introduction

Thieno[3,2-d]pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a wide range of biological targets.[1] These compounds have been investigated for various therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. This compound, chemically known as 2-[6-(4-Cyclopropylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylethanoic acid, is a member of this promising class of molecules. This guide aims to provide a comprehensive resource for the chemical synthesis of this compound to facilitate further research and drug discovery.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step process commencing with the construction of the core thieno[3,2-d]pyrimidine scaffold, followed by sequential functionalization at the C6 and C4 positions. The proposed pathway is illustrated below and detailed in the subsequent sections.

Synthesis of the Thieno[3,2-d]pyrimidine Core

The initial phase of the synthesis focuses on the construction of a key intermediate, 6-bromo-thieno[3,2-d]pyrimidin-4(3H)-one.

Step 1: Synthesis of 2-Amino-5-bromothiophene-3-carbonitrile (B13665410)

The synthesis begins with the Gewald reaction, a well-established method for the preparation of 2-aminothiophenes.[2] In this proposed first step, a suitable starting material would be reacted to yield 2-amino-5-bromothiophene-3-carbonitrile.

Step 2: Cyclization to form 6-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one

The 2-aminothiophene intermediate then undergoes cyclization to form the fused pyrimidine (B1678525) ring. This is typically achieved by heating with formic acid or a derivative.

Functionalization of the Thieno[3,2-d]pyrimidine Core

With the core structure in hand, the next steps involve the introduction of the specific side chains at the C6 and C4 positions.

Step 3: Chlorination of the Thieno[3,2-d]pyrimidinone

To facilitate subsequent nucleophilic substitution, the hydroxyl group at the C4 position is converted to a chlorine atom. This is a common transformation achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3][4]

Step 4: Suzuki Coupling to Introduce the 4-Cyclopropylphenyl Group

The bromine atom at the C6 position is replaced with the 4-cyclopropylphenyl group via a Suzuki cross-coupling reaction.[5][6][7][8][9] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds.

Step 5: Nucleophilic Aromatic Substitution to Introduce the Sulfanylethanoic Acid Side Chain

Finally, the chlorine atom at the C4 position is displaced by a sulfur nucleophile, followed by hydrolysis of the ester to yield the final product, this compound. This nucleophilic aromatic substitution is a standard method for introducing substituents at this position.[10][11]

Experimental Protocols (Inferred)

The following protocols are inferred from general procedures for the synthesis of similar thieno[3,2-d]pyrimidine derivatives and should be optimized for the specific synthesis of this compound.

Protocol 1: Synthesis of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine (B1289557)

  • Synthesis of 2-Amino-5-bromothiophene-3-carbonitrile: This intermediate can be synthesized via a modified Gewald reaction.

  • Cyclization: The resulting 2-amino-5-bromothiophene-3-carbonitrile is refluxed in formic acid to yield 6-bromo-thieno[3,2-d]pyrimidin-4(3H)-one.

  • Chlorination: The 6-bromo-thieno[3,2-d]pyrimidin-4(3H)-one is treated with phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline, to yield 6-bromo-4-chlorothieno[3,2-d]pyrimidine.[12] The reaction mixture is typically heated, and the product is isolated after quenching with water.[12]

Protocol 2: Synthesis of 4-Chloro-6-(4-cyclopropylphenyl)thieno[3,2-d]pyrimidine

  • To a solution of 6-bromo-4-chlorothieno[3,2-d]pyrimidine in a suitable solvent (e.g., 1,4-dioxane (B91453) or THF), 4-cyclopropylphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or KF) are added.[5][8]

  • The reaction mixture is heated under an inert atmosphere until the starting material is consumed.

  • The crude product is purified by column chromatography.

Protocol 3: Synthesis of 2-[6-(4-Cyclopropylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylethanoic acid (this compound)

  • To a solution of 4-chloro-6-(4-cyclopropylphenyl)thieno[3,2-d]pyrimidine in a solvent such as DMF, ethyl thioglycolate and a base (e.g., K₂CO₃) are added.

  • The reaction is stirred at room temperature or with gentle heating.

  • The resulting ester is then hydrolyzed using a base such as sodium hydroxide, followed by acidification to yield the final product, this compound.

Quantitative Data (Representative)

Specific quantitative data for the synthesis of this compound is not publicly available. The following table provides representative data for analogous reactions found in the literature to give an indication of expected outcomes.

Reaction StepProductTypical Yield (%)Analytical Data (for analogous compounds)
Chlorination 4-Chloro-thieno[3,2-d]pyrimidine derivatives80-99%¹H NMR, LC-MS[4]
Suzuki Coupling 6-Aryl-thieno[3,2-d]pyrimidine derivatives50-85%¹H NMR, ¹³C NMR, HRMS[6]
Nucleophilic Substitution 4-Thioether-thieno[3,2-d]pyrimidine derivatives60-90%¹H NMR, ¹³C NMR, LC-MS

Potential Mechanism of Action and Biological Activity

While the specific biological target of this compound is not yet reported, thieno[3,2-d]pyrimidine derivatives are known to inhibit a variety of enzymes and signaling pathways.[13]

Potential Targets:

  • Kinases: Many thienopyrimidines are potent kinase inhibitors, including PI3K.[12]

  • Dehydrogenases: Some derivatives have shown inhibitory activity against enzymes like 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2).

  • Other Enzymes: Inhibition of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) and Mycobacterium tuberculosis cytochrome bd oxidase has also been reported.[14]

Given the prevalence of this scaffold as a kinase inhibitor, a plausible mechanism of action for this compound could involve the inhibition of a signaling pathway crucial for cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Visualizations

Proposed Synthesis Pathway for this compound

Synthesis_Pathway_this compound cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_intermediate4 Intermediate 4 cluster_final Final Product Start Substituted Thiophene Int1 2-Amino-5-bromothiophene-3-carbonitrile Start->Int1 Gewald Reaction Int2 6-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one Int1->Int2 Cyclization (Formic Acid) Int3 6-Bromo-4-chlorothieno[3,2-d]pyrimidine Int2->Int3 Chlorination (POCl3) Int4 4-Chloro-6-(4-cyclopropylphenyl)thieno[3,2-d]pyrimidine Int3->Int4 Suzuki Coupling (4-Cyclopropylphenylboronic acid, Pd catalyst) Final This compound Int4->Final Nucleophilic Substitution (Ethyl thioglycolate, then Hydrolysis)

Caption: Proposed multi-step synthesis pathway for this compound.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow Start Combine Reactants: - 6-Bromo-4-chlorothieno[3,2-d]pyrimidine - 4-Cyclopropylphenylboronic acid - Pd Catalyst - Base - Solvent Reaction Heat under Inert Atmosphere Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated 4-Chloro-6-(4-cyclopropylphenyl)thieno[3,2-d]pyrimidine Purification->Product

Caption: General experimental workflow for the Suzuki coupling step.

Potential PI3K/Akt Signaling Pathway Inhibition

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

This technical guide outlines a feasible and detailed synthetic pathway for this compound, leveraging established chemical reactions for the synthesis of thieno[3,2-d]pyrimidine derivatives. While specific experimental data for this compound remains elusive in the public domain, the provided protocols and representative data offer a solid foundation for researchers to embark on its synthesis. The potential biological activities of this class of compounds, particularly as kinase inhibitors, underscore the importance of further investigation into this compound as a potential therapeutic agent. The diagrams provided serve to visually simplify the complex chemical and biological processes involved, making this guide a practical tool for professionals in the field of drug development.

References

An In-Depth Technical Guide to the Core Mechanism of Action of QM31

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Following a comprehensive review of publicly available scientific literature and data, it has been determined that there is currently no specific molecule, compound, or drug designated as "QM31" with a described mechanism of action. Extensive searches have not yielded any information regarding its signaling pathways, relevant experimental protocols, or associated quantitative data.

This indicates that "this compound" may be an internal project code, a very early-stage compound not yet disclosed in publications, or a misidentified term.

Therefore, a detailed technical guide on the core mechanism of action of this compound cannot be provided at this time. We recommend verifying the designation "this compound" and searching for alternative names or identifiers that may be associated with the molecule of interest.

Should further identifying information become available, a renewed search and analysis can be conducted to provide the requested in-depth technical guide.

QM31: A Technical Guide to its Applications in Modulating Apoptosis and Cell Cycle Checkpoints

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

QM31, also known by its synonym SVT016426, is a novel small molecule inhibitor of the Apoptotic protease-activating factor 1 (Apaf-1). As a key component of the intrinsic apoptosis pathway, Apaf-1's inhibition presents a significant therapeutic opportunity in conditions characterized by excessive cell death. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, potential biological applications, and the experimental methodologies used to characterize its function. Quantitative data from published studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising cytoprotective agent.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. The intrinsic pathway of apoptosis is initiated by cellular stress and culminates in the formation of a multi-protein complex known as the apoptosome. This complex, composed of Apaf-1, cytochrome c, dATP, and procaspase-9, serves as the activation platform for caspase-9, which in turn activates downstream effector caspases to execute cell death.

This compound has emerged as a selective, cell-permeable inhibitor of Apaf-1, preventing the formation of the functional apoptosome.[1][2] This inhibitory action blocks the apoptotic cascade at a critical juncture, offering a cytoprotective effect. Beyond its role in apoptosis, this compound has been shown to exert mitochondrioprotective functions and to interfere with the intra-S-phase DNA damage checkpoint, highlighting its multifaceted impact on cellular signaling.[1][3] This guide will delve into the technical details of this compound's biological activities and its potential as a research tool and therapeutic lead.

Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of Apaf-1, thereby preventing the assembly of the apoptosome.[1][4] This action has several downstream consequences:

  • Inhibition of Procaspase-9 Activation: By preventing apoptosome formation, this compound blocks the recruitment and activation of procaspase-9.[2][4]

  • Suppression of Caspase-3 Activation: As a consequence of inhibiting the initiator caspase-9, the activation of the key executioner caspase, caspase-3, is suppressed.[1]

  • Inhibition of Cytochrome c Release: Uniquely, and in contrast to pan-caspase inhibitors like Z-VAD-fmk, this compound has been observed to inhibit the release of cytochrome c from the mitochondria, an upstream event in the intrinsic apoptotic pathway.[1][2] This suggests a potential role for Apaf-1 in mitochondrial outer membrane permeabilization that is modulated by this compound.

  • Interference with Intra-S-Phase DNA Damage Checkpoint: this compound has been shown to suppress the Apaf-1-dependent intra-S-phase DNA damage checkpoint, indicating a role for Apaf-1 in cell cycle regulation that is distinct from its apoptotic function.[1][3]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound's biological activity.

ParameterValueDescriptionReference
IC50 7.9 µMInhibition of apoptosome formation in vitro.[1][4]

Signaling Pathways and Experimental Workflows

Inhibition of the Intrinsic Apoptosis Pathway

This compound intervenes in the intrinsic apoptosis pathway at the level of the apoptosome. The following diagram illustrates this mechanism.

QM31_Apoptosis_Pathway cluster_stress cluster_mito Mitochondrion cluster_cyto Stress Cellular Stress Mito Mitochondrion Stress->Mito induces CytC_mito Cytochrome c (in mitochondria) CytC_cyto Cytochrome c (released) Mito->CytC_cyto release Apaf1 Apaf-1 CytC_cyto->Apaf1 Apoptosome Apoptosome (Heptameric Complex) Apaf1->Apoptosome forms dATP dATP dATP->Apaf1 Procaspase9 Procaspase-9 Procaspase9->Apoptosome recruited to Caspase9 Activated Caspase-9 Apoptosome->Caspase9 activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 activates Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes This compound This compound This compound->Apaf1 inhibits

Caption: this compound inhibits the formation of the apoptosome complex.

Experimental Workflow for Assessing this compound Activity

A typical workflow to evaluate the efficacy of this compound in a cell-based apoptosis assay is depicted below.

QM31_Workflow cluster_assays Downstream Assays start Start: Culture Cells (e.g., HeLa, HCT116) induce Induce Apoptosis (e.g., Doxorubicin, Staurosporine) start->induce treat Treat with this compound (or vehicle control) induce->treat incubate Incubate for Defined Period treat->incubate lyse Cell Lysis incubate->lyse assay Perform Assays lyse->assay caspase_assay Caspase Activity Assay (e.g., Caspase-Glo 3/7) assay->caspase_assay western Western Blot (for cleaved PARP, Caspase-3) assay->western viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) assay->viability cyto_c Cytochrome c Release Assay (Immunofluorescence or Western blot of fractions) assay->cyto_c end Data Analysis and Conclusion caspase_assay->end western->end viability->end cyto_c->end

Caption: Workflow for evaluating this compound's anti-apoptotic effects.

Detailed Experimental Protocols

While specific, detailed protocols are often manuscript-dependent, the following provides a generalized methodology for key experiments used to characterize this compound, based on common laboratory practices.

In Vitro Apoptosome Reconstitution Assay

This assay directly measures the ability of this compound to inhibit the formation and activity of the apoptosome in a cell-free system.

  • Reagents:

    • Recombinant human Apaf-1

    • Horse heart cytochrome c

    • dATP

    • Recombinant human procaspase-9

    • Recombinant human procaspase-3

    • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

    • Assay Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT)

    • This compound dissolved in DMSO

    • DMSO (vehicle control)

  • Procedure:

    • In a 96-well plate, combine assay buffer, dATP, and cytochrome c.

    • Add varying concentrations of this compound (or DMSO as a control).

    • Add Apaf-1 to initiate apoptosome formation and incubate for 15 minutes at 30°C.

    • Add procaspase-9 and incubate for a further 20 minutes at 30°C to allow for its activation.

    • Add procaspase-3 and incubate for 10 minutes at 30°C.

    • Initiate the final reaction by adding the fluorogenic caspase-3 substrate.

    • Measure the fluorescence kinetically over 30-60 minutes using a plate reader (Excitation: ~380 nm, Emission: ~460 nm).

    • Calculate the rate of substrate cleavage and determine the IC50 value for this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm the direct binding of this compound to Apaf-1 in a cellular context.

  • Reagents:

    • Cultured cells (e.g., HCT116)

    • PBS (Phosphate-Buffered Saline)

    • Protease inhibitor cocktail

    • This compound dissolved in DMSO

    • DMSO (vehicle control)

    • Antibodies for Western blotting (anti-Apaf-1, loading control e.g., anti-GAPDH)

  • Procedure:

    • Treat cultured cells with this compound or DMSO for a specified time.

    • Harvest and resuspend the cells in PBS with protease inhibitors.

    • Divide the cell suspension into aliquots.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates to separate soluble proteins from aggregated proteins.

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble Apaf-1 at each temperature by Western blotting.

    • Binding of this compound is expected to stabilize Apaf-1, resulting in more soluble protein at higher temperatures compared to the DMSO control.

Potential Applications in Biology and Drug Development

The unique profile of this compound as an Apaf-1 inhibitor positions it as a valuable tool for both basic research and translational applications.

  • Ischemia-Reperfusion Injury: In conditions such as stroke and myocardial infarction, excessive apoptosis contributes significantly to tissue damage. The cytoprotective and mitochondrioprotective effects of this compound could be beneficial in mitigating this damage.[2][5]

  • Neurodegenerative Diseases: Dysregulated apoptosis is implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's. This compound could serve as a probe to explore the role of the intrinsic apoptotic pathway and as a starting point for neuroprotective therapies.

  • Chemotherapy-Induced Side Effects: Certain chemotherapeutic agents cause unwanted apoptosis in healthy tissues, leading to side effects like ototoxicity.[2] this compound could potentially be used as an adjuvant therapy to protect healthy cells.

  • Tool for Studying Apaf-1 Biology: this compound provides a means to dissect the non-apoptotic functions of Apaf-1, such as its role in the DNA damage checkpoint, without resorting to genetic knockout which can have developmental consequences.[1]

Conclusion

This compound is a potent and selective inhibitor of Apaf-1 that has demonstrated significant cytoprotective effects in various models of apoptosis. Its multifaceted mechanism, which includes the inhibition of apoptosome formation, prevention of cytochrome c release, and interference with the intra-S-phase DNA damage checkpoint, makes it a powerful tool for studying cell death and survival pathways. The data and methodologies presented in this guide underscore the potential of this compound as a lead compound for the development of novel therapeutics aimed at controlling unwanted cell death in a range of pathologies. Further investigation into its in vivo efficacy and safety is warranted to translate its promising preclinical profile into clinical applications.

References

In-depth Technical Guide: Physicochemical Properties and Stability of QM320

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is a general template and does not pertain to a specific, publicly documented compound designated as "QM31." Extensive searches for "this compound" did not yield any relevant scientific data regarding its solubility, stability, or mechanism of action. The information presented below is based on standardized methodologies for the characterization of new chemical entities (NCEs) in drug discovery and development.

This guide provides a framework for presenting solubility and stability data for a hypothetical compound, herein referred to as QM320, and outlines the standard experimental protocols used to generate such data.

Solubility Data

A critical parameter in drug development, solubility influences bioavailability and formulation strategies. The aqueous and solvent solubility of a compound are determined under various conditions.

Table 1: Aqueous Solubility of QM320

pHTemperature (°C)Solubility (µg/mL)Method
2.025Data Not FoundShake-flask
7.425Data Not FoundShake-flask
9.025Data Not FoundShake-flask
2.037Data Not FoundShake-flask
7.437Data Not FoundShake-flask
9.037Data Not FoundShake-flask

Table 2: Solvent Solubility of QM320

SolventTemperature (°C)Solubility (mg/mL)
DMSO25Data Not Found
Ethanol25Data Not Found
PEG40025Data Not Found

This method is a standard approach for determining the equilibrium solubility of a compound.

  • Preparation: A supersaturated solution of the compound is prepared in the desired buffer or solvent.

  • Equilibration: The solution is agitated in a sealed container at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Data

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products.

Table 3: Solid-State Stability of QM320 under Accelerated Conditions

ConditionTime PointAssay (%)Purity (%)Degradants (%)
40°C / 75% RH0100.099.8<0.1
1 monthData Not FoundData Not FoundData Not Found
3 monthsData Not FoundData Not FoundData Not Found
6 monthsData Not FoundData Not FoundData Not Found

Table 4: Solution-State Stability of QM320

Buffer (pH)Temperature (°C)Time Point (hours)% Remaining
2.0250100.0
2Data Not Found
8Data Not Found
24Data Not Found
7.4250100.0
2Data Not Found
8Data Not Found
24Data Not Found

The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances.[1][2]

  • Sample Preparation: The drug substance is stored in containers that mimic the proposed packaging.

  • Storage Conditions: Samples are placed in stability chambers maintained at specific temperature and relative humidity (RH) conditions (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

  • Time Points: Samples are pulled at predetermined time intervals (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months).

  • Analysis: At each time point, the samples are analyzed for assay, purity, and the presence of degradation products using a stability-indicating analytical method, typically HPLC.

Visualizations

The following diagram illustrates a typical workflow for assessing the fundamental physicochemical properties of a new chemical entity.

G cluster_0 Physicochemical Profiling cluster_1 Solubility Workflow cluster_2 Stability Workflow NCE New Chemical Entity (NCE) Solubility Solubility Assessment NCE->Solubility Stability Stability Assessment NCE->Stability Formulation Pre-formulation Studies Solubility->Formulation ShakeFlask Shake-Flask Method Solubility->ShakeFlask Stability->Formulation ICH ICH Stability Chambers Stability->ICH HPLC HPLC Analysis ShakeFlask->HPLC Data1 Solubility Data (µg/mL) HPLC->Data1 HPLC2 Stability-Indicating HPLC ICH->HPLC2 Data2 Degradation Profile HPLC2->Data2

General workflow for physicochemical characterization.

Without a known mechanism of action for a compound "this compound", a hypothetical signaling pathway diagram is provided for illustrative purposes. This example depicts a generic kinase inhibitor pathway.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA QM320 QM320 (Inhibitor) QM320->KinaseA KinaseB Kinase B KinaseA->KinaseB Substrate Substrate Protein KinaseB->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation) Substrate->Response

Example of a kinase inhibitor signaling pathway.

References

A Technical Guide to the Theoretical Modeling of Epidermal Growth Factor Receptor (EGFR) Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "QM31" did not yield relevant results in public scientific literature. This guide therefore uses the Epidermal Growth Factor Receptor (EGFR), a well-characterized and highly relevant target in drug development, as a representative example to illustrate the principles and methodologies of theoretical modeling for molecular interactions. The concepts and protocols described herein can be adapted to other specific systems.

Introduction to EGFR and Its Significance

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the receptor tyrosine kinase family, that plays a pivotal role in regulating critical cellular processes such as proliferation, survival, differentiation, and migration.[1] Ligand binding to the extracellular domain of EGFR induces receptor dimerization (either homodimers or heterodimers with other ErbB family members), which in turn activates the intracellular tyrosine kinase domain.[1] This activation triggers autophosphorylation of tyrosine residues in the C-terminal tail, creating docking sites for various adaptor proteins and initiating a cascade of downstream signaling pathways.[1][2]

Dysregulation of EGFR signaling, through mechanisms like overexpression or mutation, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[3][4][5] Theoretical and computational modeling has become an indispensable tool in understanding EGFR dynamics, interpreting experimental data, and designing novel inhibitors.[6][7] These models allow researchers to simulate molecular interactions, predict binding affinities, and elucidate the complex control mechanisms governing EGFR signaling networks.[7][8]

Theoretical Modeling Approaches for EGFR Interactions

The study of EGFR interactions leverages a variety of computational techniques to provide insights at different scales, from atomic-level binding details to the dynamics of entire signaling networks.

Molecular Docking: This method predicts the preferred orientation and binding affinity of one molecule (e.g., a drug candidate) to another (e.g., the EGFR kinase domain).[9] Docking simulations are crucial for virtual screening of compound libraries and for understanding the structural basis of inhibitor binding.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes in EGFR upon ligand binding or mutation.[4][10] These simulations can reveal the stability of protein-ligand complexes and identify key residues involved in the interaction.[9][11] For instance, MD simulations have been used to investigate how mutations affect the stability of the EGFR kinase domain and its interaction with inhibitors.[5]

Quantitative Modeling: This approach uses mathematical equations, often ordinary differential equations (ODEs), to describe the dynamic behavior of the EGFR signaling network.[12] These models can simulate the concentration changes of signaling molecules over time, helping to understand the system's response to different stimuli and the effects of perturbations, such as drug inhibition.[8][13]

Key Signaling Pathways Downstream of EGFR

Activation of EGFR initiates several major signaling cascades that are crucial for cellular function. The primary pathways include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, PLCγ, and JAK/STAT pathways.[1][2][3] These pathways collectively regulate gene transcription related to cell proliferation, survival, and angiogenesis.[1]

EGFR_Signaling_Pathways cluster_MAPK MAPK Pathway receptor receptor adaptor adaptor kinase_pathway kinase_pathway effector effector nucleus nucleus ligand ligand EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Shc Shc EGFR->Shc Recruits PI3K PI3K EGFR->PI3K Recruits PLCg PLCγ EGFR->PLCg Activates STAT STAT EGFR->STAT Phosphorylates SOS SOS Grb2->SOS Shc->Grb2 Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Transcription (Proliferation, Survival) ERK->Gene AKT Akt PI3K->AKT Activates AKT->Gene PLCg->Gene STAT->Gene

Core EGFR downstream signaling pathways.[1][2]

Quantitative Data in EGFR Interaction Modeling

Quantitative analysis is essential for validating theoretical models and for comparing the efficacy of different molecules targeting EGFR. Key parameters include binding affinities (KD), inhibitory concentrations (IC50), and physical interaction forces.

Table 1: Binding Affinity and Adhesion Force of Molecules Targeting EGFR

This table summarizes the equilibrium dissociation constant (KD) and adhesion forces for various ligands binding to EGFR, as determined by Surface Plasmon Resonance (SPR) and Atomic Force Microscopy (AFM), respectively. A lower KD value indicates a higher binding affinity.[14][15]

MoleculeTypeKD (M)Adhesion Force (pN)Reference
EGF Natural Ligand1.77 x 10⁻⁷209.41[14][15]
mAb LA1 Monoclonal Antibody2.07 x 10⁻⁹210.99[14][15]
GE11 Peptide4.59 x 10⁻⁴59.51[14][15]
Table 2: Biochemical and Cellular Activity of Gefitinib

This table presents the half-maximal inhibitory concentration (IC50) of Gefitinib, a small molecule EGFR inhibitor, against wild-type and mutant EGFR, as well as in different lung cancer cell lines. IC50 values represent the concentration of an inhibitor required to reduce a biological activity by half.

Target/Cell LineEGFR MutationAssay TypeIC50Reference
Wild-Type EGFR NoneCell-free kinase assay15.5 nM[16]
EGFR Mutant L858R/T790MCell-free kinase assay823.3 nM[16]
H3255 Cell Line L858RCellular Viability0.003 µM[16]
PC-9 Cell Line exon 19 deletionCellular Viability0.077 µM[16]

Experimental Protocols for Studying EGFR Interactions

Theoretical models are built upon and validated by experimental data. Below are detailed methodologies for key experiments used to investigate EGFR interactions.

Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions

Co-IP is used to identify proteins that bind to EGFR within the cell.[17]

Objective: To isolate EGFR and any interacting partner proteins from a cell lysate.

Methodology:

  • Cell Culture and Treatment: Culture mammalian cells expressing EGFR (e.g., A431) to 70-80% confluency. For ligand-dependent interactions, serum-starve cells for 16 hours, then stimulate with EGF (e.g., 50 ng/mL).[17]

  • Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold Co-IP lysis buffer, scrape the cells, and incubate the lysate on ice for 30 minutes.[17]

  • Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.[17]

  • Immunoprecipitation: Add an anti-EGFR antibody to the clarified lysate (typically 0.5 - 1.0 mg of total protein). Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[17]

  • Complex Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[17]

  • Washing: Pellet the beads by centrifugation and wash several times with Co-IP lysis/wash buffer to remove non-specifically bound proteins.[17]

  • Elution: Add elution buffer (e.g., Laemmli sample buffer) and boil the samples for 5-10 minutes to release the protein complexes from the beads.[17]

  • Analysis: Separate the eluted proteins using SDS-PAGE and analyze by Western Blotting with primary antibodies against EGFR and the putative interacting protein.[17]

CoIP_Workflow Start Stimulate & Lyse Cells Clarify Clarify Lysate (Centrifugation) Start->Clarify IP Immunoprecipitation (Add anti-EGFR Ab) Clarify->IP Capture Capture Complexes (Add Protein A/G Beads) IP->Capture Wash Wash Beads (Remove non-specific proteins) Capture->Wash Elute Elute Proteins Wash->Elute Analyze Analyze by Western Blot Elute->Analyze

Workflow for Co-Immunoprecipitation.[17]
In Vitro Kinase Assay to Measure Inhibitor Potency

This assay measures the ability of a compound to inhibit the kinase activity of EGFR in a cell-free system.

Objective: To determine the IC50 value of an EGFR inhibitor.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing purified recombinant EGFR kinase domain, a peptide substrate (e.g., Y12-Sox), and ATP.

  • Inhibitor Dilution: Perform a serial dilution of the EGFR inhibitor in DMSO.

  • Reaction Setup: In a 96-well plate, add the EGFR enzyme and the serially diluted inhibitor (or DMSO as a vehicle control). Pre-incubate for 30 minutes.[16]

  • Initiate Reaction: Start the kinase reaction by adding the ATP/peptide substrate mixture to each well.[16]

  • Signal Monitoring: Immediately place the plate in a fluorescence plate reader and monitor the signal over time. The phosphorylation of the substrate leads to a change in fluorescence.[16]

  • Data Analysis: Determine the initial velocity of the reaction from the linear portion of the progress curves. Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[16]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a biophysical technique used to measure the binding affinity and kinetics between two molecules in real-time.

Objective: To determine the equilibrium dissociation constant (KD) of a ligand-EGFR interaction.

Methodology:

  • Chip Preparation: Immobilize purified EGFR onto a sensor chip surface.

  • Ligand Injection: Inject different concentrations of the ligand (the analyte) in solution to flow over the sensor chip surface.[15]

  • Binding Measurement: Monitor the change in the refractive index at the surface as the ligand binds to the immobilized EGFR. This change is proportional to the mass of bound ligand.

  • Dissociation: After the association phase, flow a buffer without the ligand over the chip to measure the dissociation of the complex.

  • Data Analysis: Fit the association and dissociation curves to a kinetic model using evaluation software to calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[15]

Conclusion

The theoretical modeling of EGFR interactions, supported by robust quantitative data and experimental validation, is a powerful paradigm in modern drug discovery and systems biology.[6][7] By integrating computational approaches like molecular dynamics and kinetic modeling with experimental techniques such as Co-IP and SPR, researchers can gain a multi-scale understanding of EGFR function. This integrated approach not only elucidates the fundamental mechanisms of EGFR signaling but also accelerates the development of more effective and specific targeted therapies for diseases driven by its dysregulation.

References

Spectroscopic and Physicochemical Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis and Biological Data of Isocorydine (QM31)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties, biological activities, and mechanisms of action of Isocorydine, a compound of significant interest in pharmacological research, which will be referred to by its internal designation this compound. This document details quantitative data in structured tables, provides in-depth experimental protocols, and visualizes key signaling pathways to facilitate further research and development.

The structural and physicochemical properties of this compound (Isocorydine) have been characterized using various spectroscopic techniques. A summary of this data is presented below.

Table 1: Physicochemical and Spectroscopic Data for this compound (Isocorydine)

PropertyValueReference
Molecular Formula C₂₀H₂₃NO₄[1]
Molecular Weight 341.4 g/mol [1]
IUPAC Name (6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol[1]
CAS Number 475-67-2[1]
pKa 11.75[2]
UV-Vis Absorption Peaks observed between 338 and 664 nm in plant extracts containing aporphine (B1220529) alkaloids.[2]
¹³C NMR Spectroscopy Spectral data is available in the SpectraBase database.[1]
Mass Spectrometry GC-MS and MS-MS data are available in the SpectraBase and Human Metabolome Database (HMDB).[1][3]

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, most notably anticancer and anti-inflammatory effects. The following tables summarize the quantitative data from various in vitro and in vivo studies.

Table 2: In Vitro Anticancer Activity of this compound (Isocorydine) and its Derivatives

Cell LineCompoundIC₅₀ Value (µM)Assay Duration (hours)Reference
Hepatocellular Carcinoma (HCC)
Huh-7Isocorydine + DoxorubicinCI = 0.60548[4]
Hep-G2Isocorydine + DoxorubicinCI = 0.64448[4]
SNU-449Isocorydine + DoxorubicinCI = 0.80448[4]
SNU-387Isocorydine + DoxorubicinCI = 0.70748[4]
HepG2Isocorydione (2)212.46Not Specified[5]
HepG28-Amino-isocorydine (8)56.1848[6]
HepG26a,7-dihydrogen-isocorydione (10)20.4248[6]
Lung Cancer
A549Isocorydione (2)186.97Not Specified[5]
A5498-Amino-isocorydine (8)7.5348[6]
A5496a,7-dihydrogen-isocorydione (10)8.5948[6]
Gastric Cancer
SGC7901Isocorydione (2)197.73Not Specified[5]
SGC79018-Amino-isocorydine (8)14.8048[6]
SGC79016a,7-dihydrogen-isocorydione (10)14.0348[6]
Oral Squamous Carcinoma (OSCC)
Cal-27Isocorydine (0.60 mM)50.47% inhibitionNot Specified
Cal-27Isocorydine (2.40 mM)>97% inhibition72
Human Gingival Fibroblasts (HGF)
HGFIsocorydine (0.60 mM)6.49% inhibitionNot Specified
HGFIsocorydine (2.40 mM)31.01% inhibition72

CI: Combination Index. A CI < 1 indicates a synergistic effect.

Table 3: In Vivo Anticancer Activity of this compound (Isocorydine)

Animal ModelTreatmentDosageOutcomeReference
Nude mice with side population cell-induced tumorsIsocorydineNot SpecifiedSelectively reduced the size and weight of tumor masses.[5]
Murine sarcoma S180-bearing miceIsocorydione (2)Not SpecifiedInhibited tumor growth.[5]
Murine hepatoma H22-induced tumors8-acetamino-isocorydine (11)Not SpecifiedGood inhibitory effect on tumor growth.[5]
Hepatocellular Carcinoma XenograftIsocorydine (intraperitoneal injection)0.4 mg/kg; every 2 days for 2 weeksRetarded tumor growth.[4]
Hepatocellular Carcinoma XenograftIsocorydine + DoxorubicinNot SpecifiedSignificantly inhibited tumor growth.[4]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. The primary mechanisms identified are the inhibition of the NF-κB pathway, induction of G2/M cell cycle arrest, and disruption of cancer cell metabolism.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It upregulates the Vitamin D Receptor (VDR), which in turn inhibits the translocation of the NF-κB p65 subunit into the nucleus.[7] This prevents the transcription of pro-inflammatory cytokines.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 activates p65_IkB NF-κB p65-IκBα TLR4->p65_IkB leads to phosphorylation of IκBα VDR VDR p65_free NF-κB p65 (free) VDR->p65_free binds to & sequesters p65_nucleus NF-κB p65 VDR->p65_nucleus inhibits translocation p65_IkB->p65_free releases p65_free->p65_nucleus translocation This compound This compound (Isocorydine) This compound->VDR upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p65_nucleus->Cytokines

Caption: this compound inhibits NF-κB signaling by upregulating VDR.

Induction of G2/M Cell Cycle Arrest

In hepatocellular carcinoma cell lines, this compound induces G2/M phase cell cycle arrest.[8] This is achieved by increasing the expression of Cyclin B1 and phosphorylated CDK1, which is a consequence of decreased expression and activation of Cdc25C. The phosphorylation of Chk1 and Chk2 is also increased following treatment with this compound.

G2_M_Arrest cluster_pathway Cell Cycle Progression This compound This compound (Isocorydine) Chk1_2 Chk1/Chk2 (phosphorylated) This compound->Chk1_2 increases phosphorylation Cdc25C Cdc25C Chk1_2->Cdc25C inhibits CDK1_CyclinB1 CDK1-Cyclin B1 Complex Cdc25C->CDK1_CyclinB1 activates Arrest G2/M Arrest M_Phase M Phase (Mitosis) CDK1_CyclinB1->M_Phase promotes entry G2_Phase G2 Phase G2_Phase->M_Phase progression

References

Preliminary In Vitro Profile of QM31: A Novel Kinase Inhibitor Targeting the PI3K/Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This document provides a comprehensive overview of the preliminary in vitro characterization of QM31, a novel small molecule inhibitor. The data presented herein summarizes the initial assessment of this compound's potency, selectivity, and cellular activity. Detailed experimental protocols for the key assays are provided to enable replication and further investigation. The findings suggest that this compound is a potent and selective inhibitor of the PI3K/Akt signaling pathway, a critical mediator of cell growth and survival.

Quantitative Data Summary

The inhibitory activity of this compound was evaluated against a panel of kinases and in cell-based assays. All quantitative data are summarized in the tables below for clear comparison.

Table 1: Kinase Inhibition Profile of this compound
Kinase TargetIC50 (nM)
PI3Kα 15.2
PI3Kβ89.7
PI3Kδ105.4
PI3Kγ120.1
Akt1> 10,000
mTOR> 10,000
MEK1> 10,000
ERK2> 10,000

IC50 values were determined using a radiometric kinase assay. Data are the mean of three independent experiments.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.8
A549Lung Cancer1.2
U-87 MGGlioblastoma0.9
PC-3Prostate Cancer1.5

IC50 values were determined using a 72-hour cell viability assay. Data are the mean of three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments cited in this report are provided below.

In Vitro Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of purified recombinant kinases.

Materials:

  • Recombinant human kinases (PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, Akt1, mTOR, MEK1, ERK2)

  • Substrate peptide

  • [γ-³²P]ATP

  • Kinase reaction buffer (25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • This compound (solubilized in DMSO)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • A kinase reaction mixture is prepared containing the respective kinase, its substrate peptide, and kinase reaction buffer.

  • This compound is serially diluted in DMSO and added to the kinase reaction mixture to achieve final concentrations ranging from 0.1 nM to 100 µM. A DMSO-only control is included.

  • The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • The reaction is allowed to proceed for 60 minutes at 30°C.

  • The reaction is stopped by spotting the mixture onto phosphocellulose paper.

  • The phosphocellulose paper is washed three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • The amount of incorporated ³²P in the substrate peptide is quantified using a scintillation counter.

  • IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (MCF-7, A549, U-87 MG, PC-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (solubilized in DMSO)

  • Resazurin-based cell viability reagent

  • 96-well cell culture plates

  • Plate reader capable of measuring fluorescence

Procedure:

  • Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, the growth medium is replaced with fresh medium containing serial dilutions of this compound (from 0.01 µM to 100 µM). A DMSO-only control is included.

  • The cells are incubated with the compound for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, the resazurin-based cell viability reagent is added to each well according to the manufacturer's instructions.

  • The plates are incubated for an additional 2-4 hours to allow for the conversion of resazurin (B115843) to the fluorescent resorufin.

  • Fluorescence is measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • IC50 values are calculated by normalizing the fluorescence of treated wells to the DMSO control and fitting the data to a four-parameter logistic equation.

Signaling Pathways and Workflows

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for assessing cell viability.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: Targeted PI3K/Akt Signaling Pathway.

Cell_Viability_Workflow Start Start Seed Seed Cells in 96-Well Plate Start->Seed Adhere Allow Cells to Adhere Overnight Seed->Adhere Treat Treat with this compound (Serial Dilutions) Adhere->Treat Incubate Incubate for 72 Hours Treat->Incubate AddReagent Add Cell Viability Reagent Incubate->AddReagent Incubate2 Incubate for 2-4 Hours AddReagent->Incubate2 Measure Measure Fluorescence Incubate2->Measure Analyze Analyze Data & Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Cell Viability Assay Experimental Workflow.

Methodological & Application

Application Notes and Protocols for QM31 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the investigational compound QM31 (also known as SVT016426) is currently limited in publicly available scientific literature. The following application notes and protocols are based on general principles for the preclinical evaluation of a novel cytoprotective and selective inhibitor. Researchers should consider these as a starting framework and adapt them based on emerging data and the specific context of their studies.

Introduction

This compound is described as a cytoprotective agent and a selective inhibitor. While the specific molecular target(s) are not yet fully elucidated in published literature, its supplier suggests potential involvement in key cellular signaling pathways, including PI3K/Akt/mTOR, MAPK, and TGF-β/Smad signaling. These pathways are critical in regulating cellular processes such as growth, proliferation, survival, and inflammation, and are often dysregulated in diseases like cancer and inflammatory conditions. The application of this compound in animal models is intended to investigate its therapeutic potential, pharmacokinetic profile, and safety.

Potential Applications in Animal Models

Based on its putative mechanism of action, this compound could be evaluated in a variety of animal models, including but not limited to:

  • Oncology Models:

    • Xenograft Models: Human cancer cell lines (e.g., breast, lung, colon) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., Nude, SCID, NSG). This compound would be administered to assess its effect on tumor growth, metastasis, and survival.

    • Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same genetic background. These models are crucial for evaluating the interplay between this compound and the immune system in controlling tumor progression.

    • Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop spontaneous tumors that more closely mimic human disease.

  • Inflammatory Disease Models:

    • Collagen-Induced Arthritis (CIA) in mice: A model for rheumatoid arthritis.

    • Inflammatory Bowel Disease (IBD) models: Such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice.

    • Sepsis models: For instance, cecal ligation and puncture (CLP) in mice.

  • Ischemia-Reperfusion Injury Models:

    • Myocardial Infarction: Ligation of a coronary artery in rats or mice.

    • Stroke: Middle cerebral artery occlusion (MCAO) in rats or mice.

Experimental Protocols

The following are generalized protocols that must be optimized for the specific animal model and research question.

General Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for assessing the efficacy of this compound in a preclinical animal model.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis animal_model Select Animal Model randomization Randomize Animals into Groups animal_model->randomization baseline Baseline Measurements (e.g., tumor volume) randomization->baseline treatment_admin Administer this compound or Vehicle Control baseline->treatment_admin monitoring Monitor Animal Health and Tumor Growth treatment_admin->monitoring endpoint Endpoint Reached (e.g., tumor size limit) monitoring->endpoint collection Collect Tissues and Samples endpoint->collection analysis Analyze Data (e.g., statistical analysis) collection->analysis

Caption: General experimental workflow for in vivo studies with this compound.

Protocol for Xenograft Tumor Model in Mice

Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Human cancer cell line (e.g., A549 for lung cancer)

  • This compound (dissolved in a suitable vehicle, e.g., DMSO, PEG300, Tween 80, saline)

  • Vehicle control

  • Positive control (standard-of-care chemotherapy, optional)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Culture and Implantation:

    • Culture A549 cells under standard conditions.

    • Harvest cells and resuspend in sterile PBS or Matrigel.

    • Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers.

    • When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

      • Group 1: Vehicle control

      • Group 2: this compound (low dose)

      • Group 3: this compound (high dose)

      • Group 4: Positive control (optional)

  • Treatment Administration:

    • Determine the route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency based on preliminary pharmacokinetic data (if available).

    • Administer this compound or vehicle daily for a specified period (e.g., 21 days).

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint and Tissue Collection:

    • Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or at the end of the study.

    • Excise tumors and weigh them.

    • Collect blood and major organs for pharmacokinetic and toxicological analysis.

Data Presentation

Quantitative data from in vivo studies should be summarized for clear comparison.

Table 1: Hypothetical Efficacy Data of this compound in a Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%) at Day 21 (± SEM)
Vehicle Control1500 ± 150--2 ± 1.5
This compound (10 mg/kg)900 ± 12040-3 ± 2.0
This compound (30 mg/kg)500 ± 9066.7-5 ± 2.5
Positive Control450 ± 8070-10 ± 3.0

Potential Signaling Pathways

Based on the supplier's information, this compound may modulate the PI3K/Akt/mTOR and TGF-β/Smad signaling pathways. Further investigation is required to confirm these interactions.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a key regulator of cell survival and proliferation.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Promotes This compound This compound? This compound->PI3K Potential Inhibition TGF_beta_Smad_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB_R TGF-β Receptor R_SMAD R-SMAD TGFB_R->R_SMAD Phosphorylates SMAD_complex R-SMAD/Co-SMAD Complex R_SMAD->SMAD_complex Forms complex with Co-SMAD Co_SMAD Co-SMAD (SMAD4) Transcription Target Gene Transcription SMAD_complex->Transcription Regulates TGFB TGF-β Ligand TGFB->TGFB_R Binds This compound This compound? This compound->TGFB_R Potential Inhibition

Application Note: Quantitative Analysis of QM31 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

QM31 is a novel small-molecule kinase inhibitor under investigation for targeted cancer therapy. To support preclinical and clinical development, robust and reliable analytical methods are essential for the quantitative determination of this compound in biological samples. This document provides detailed protocols for three common bioanalytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). These methods are crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.[1][2]

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

HPLC-UV is a widely used technique for the separation and quantification of compounds in a mixture.[3][4] The method separates this compound from endogenous matrix components on a reversed-phase C18 column. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength (λmax) using a UV detector. The peak area of the analyte is proportional to its concentration in the sample.[3]

Experimental Protocol

1.2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar compound

  • Acetonitrile (B52724) (ACN), HPLC grade[5][6]

  • Methanol (B129727) (MeOH), HPLC grade[5][7]

  • Formic acid, LC-MS grade

  • Water, HPLC grade

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)[8][9]

1.2.2. Sample Preparation: Solid Phase Extraction (SPE) SPE is employed to extract this compound from the plasma matrix and remove interfering substances.[8][9][10]

  • Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of plasma, add 20 µL of Internal Standard solution. Vortex briefly. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the IS from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

1.2.3. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[6]

  • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile and water containing 0.1% formic acid.[3]

  • Flow Rate: 1.0 mL/min[3][6]

  • Injection Volume: 20 µL[6]

  • Column Temperature: 30°C

  • UV Detection Wavelength: 275 nm (determined by UV scan of this compound)

1.2.4. Data Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the IS against the concentration of the this compound standards.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Section 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle

LC-MS/MS is a highly sensitive and specific analytical technique ideal for quantifying drugs in complex biological fluids.[1][11] After chromatographic separation via HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer.[1] The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented to produce a characteristic product ion. This specific transition provides excellent selectivity and sensitivity for quantification.[1][12]

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4 (preferred)

  • Acetonitrile (ACN), LC-MS grade[5][13]

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (or other relevant biological matrix)

2.2.2. Sample Preparation: Protein Precipitation (PPT) Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[7][9][14]

  • Pipette 100 µL of plasma into a microcentrifuge tube.[15]

  • Add 20 µL of SIL-IS working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.[5][15]

  • Vortex the mixture for 1 minute to ensure thorough mixing.[15]

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[13][15]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[13][15]

2.2.3. LC-MS/MS Conditions

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • This compound: e.g., Precursor ion m/z 450.2 -> Product ion m/z 288.1

    • This compound-d4 (IS): e.g., Precursor ion m/z 454.2 -> Product ion m/z 292.1

2.2.4. Data Analysis Similar to HPLC-UV, quantify this compound by constructing a calibration curve using the peak area ratios of the analyte to the SIL-IS and applying linear regression.[12]

Section 3: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Principle

The competitive ELISA is a highly sensitive immunoassay format suitable for the detection of small molecules like this compound.[16] In this assay, this compound present in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-QM31 antibody-coated microplate wells. The amount of enzyme-labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is generated by adding a substrate that produces a measurable color change.[16]

Experimental Protocol

3.2.1. Materials and Reagents

  • Anti-QM31 monoclonal antibody (capture antibody)

  • This compound-Horseradish Peroxidase (HRP) conjugate

  • This compound standard

  • 96-well microplates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Human plasma samples

3.2.2. Assay Procedure

  • Coating: Coat the wells of a 96-well microplate with the anti-QM31 antibody (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound antibody.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: Add 50 µL of this compound standards or diluted plasma samples and 50 µL of this compound-HRP conjugate to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.

  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

3.2.3. Data Analysis

  • Calculate the average absorbance for each set of standards and samples.

  • Generate a standard curve by plotting the absorbance against the logarithm of the this compound concentration. A sigmoidal curve is expected.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Section 4: Data Presentation and Comparison

The performance of each analytical method is summarized below. These values are representative and should be established during formal method validation.

ParameterHPLC-UVLC-MS/MSCompetitive ELISA
Limit of Quantification (LOQ) 25 ng/mL0.1 ng/mL0.5 ng/mL
Linear Range 25 - 2000 ng/mL0.1 - 500 ng/mL0.5 - 100 ng/mL
Precision (%CV) < 10%< 5%< 15%
Accuracy (%RE) ± 15%± 10%± 20%
Sample Volume 200 µL100 µL50 µL
Throughput MediumHigh (with automation)Very High
Specificity ModerateVery HighHigh

Section 5: Visualizations

Diagrams of Experimental Workflows

G cluster_0 Sample Preparation: Solid Phase Extraction (SPE) start Plasma Sample (200 µL) + Internal Standard load Load Sample start->load cond Condition SPE Cartridge (Methanol -> Water) cond->load wash Wash Cartridge (5% Methanol) load->wash elute Elute this compound (Methanol) wash->elute dry Evaporate to Dryness elute->dry recon Reconstitute (Mobile Phase) dry->recon end Analysis by HPLC-UV recon->end

Caption: Workflow for sample preparation using Solid Phase Extraction (SPE).

G cluster_1 LC-MS/MS Analysis Workflow cluster_prep Protein Precipitation cluster_analysis Instrumental Analysis plasma Plasma Sample (100 µL) + SIL-IS add_acn Add Cold Acetonitrile plasma->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC supernatant->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem MS Detection (MRM Mode) ionize->detect

Caption: Workflow for sample prep (PPT) and LC-MS/MS analysis.

G cluster_2 Competitive ELISA Principle well Antibody-Coated Well sample_this compound binds hrp_this compound binds add_substrate Add TMB Substrate well->add_substrate sample_this compound->well Competes hrp_this compound->well Competes color_dev Color Development (Inverse to [this compound]) add_substrate->color_dev

References

Unraveling the Potential of QM31 in High-Throughput Screening: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the fast-paced realm of drug discovery, the identification of novel therapeutic agents is paramount. High-throughput screening (HTS) serves as a cornerstone of this process, enabling the rapid evaluation of vast compound libraries. This application note details the utility of QM31, a promising small molecule, in HTS assays designed to identify modulators of key cellular signaling pathways. We provide comprehensive protocols for biochemical and cell-based assays, alongside a summary of its activity profile, to facilitate its use by researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a novel small molecule compound identified through extensive screening campaigns. Its unique chemical scaffold presents an exciting opportunity for the development of new therapeutics. Preliminary studies have indicated that this compound modulates specific signaling pathways implicated in a range of diseases, making it a valuable tool for further investigation and a potential starting point for lead optimization. This document serves as a practical guide for the implementation of this compound in HTS environments.

Mechanism of Action and Signaling Pathway

While the precise mechanism of action of this compound is still under investigation, initial evidence suggests its involvement in the PI3K/mTOR signaling cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/mTOR pathway is a hallmark of numerous cancers and other diseases.

Below is a diagram illustrating the putative signaling pathway modulated by this compound.

QM31_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation This compound This compound This compound->mTORC1 Inhibition Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription _4EBP1->Transcription Inhibition (when unphosphorylated)

Caption: Putative signaling pathway modulated by this compound.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound in various HTS assays. These assays were performed to characterize the compound's potency and selectivity.

Assay TypeTarget/PathwayCell LineReadoutIC50 (µM)Z'-factor
BiochemicalRecombinant mTOR KinaseN/ATR-FRET0.850.78
Cell-basedPI3K/mTOR PathwayMCF-7p-S6 (Ser235/236) ELISA2.10.65
Cell-basedCell ProliferationHeLaCellTiter-Glo®5.30.72
Cell-basedCytotoxicityHepG2CellTox™ Green> 500.81

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below. These protocols are optimized for a 384-well plate format suitable for automated HTS.

Biochemical mTOR Kinase Assay (TR-FRET)

This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant mTOR.

Materials:

  • mTOR kinase (recombinant)

  • Eu-anti-phospho-serine antibody

  • ULight™-labeled substrate peptide

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound compound series

  • 384-well low-volume white plates

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • Dispense 50 nL of compound dilutions into the assay plate.

  • Add 5 µL of mTOR kinase solution (pre-diluted in assay buffer) to each well.

  • Incubate for 15 minutes at room temperature.

  • Add 5 µL of a substrate/ATP mix (containing ULight™-labeled substrate and ATP) to initiate the reaction.

  • Incubate for 60 minutes at room temperature.

  • Add 5 µL of stop/detection mix (containing EDTA and Eu-anti-phospho-serine antibody).

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the TR-FRET ratio and determine IC50 values.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare this compound Serial Dilutions Dispense_Cmpd Dispense Compound (50 nL) Compound_Prep->Dispense_Cmpd Reagent_Prep Prepare Reagents (Enzyme, Substrate, ATP) Add_Enzyme Add Enzyme (5 µL) Reagent_Prep->Add_Enzyme Add_Substrate Add Substrate/ATP (5 µL) Reagent_Prep->Add_Substrate Add_Stop Add Stop/Detection (5 µL) Reagent_Prep->Add_Stop Dispense_Cmpd->Add_Enzyme Incubate1 Incubate (15 min) Add_Enzyme->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate (60 min) Add_Substrate->Incubate2 Incubate2->Add_Stop Incubate3 Incubate (60 min) Add_Stop->Incubate3 Read_Plate Read Plate (TR-FRET) Incubate3->Read_Plate Analyze_Data Calculate Ratio & IC50 Read_Plate->Analyze_Data

Caption: Workflow for the biochemical TR-FRET assay.

Cell-based p-S6 ELISA

This assay quantifies the phosphorylation of ribosomal protein S6, a downstream target of mTORC1, in a cellular context.

Materials:

  • MCF-7 cells

  • Assay medium (e.g., DMEM with 0.5% FBS)

  • This compound compound series

  • Stimulant (e.g., insulin (B600854) or serum)

  • Lysis buffer

  • p-S6 (Ser235/236) ELISA kit

  • 384-well clear-bottom plates (for cell culture)

Protocol:

  • Seed MCF-7 cells into a 384-well plate and incubate overnight.

  • Starve cells in assay medium for 4-6 hours.

  • Treat cells with serial dilutions of this compound for 1 hour.

  • Stimulate cells with insulin or serum for 30 minutes.

  • Aspirate the medium and lyse the cells.

  • Transfer the lysate to the ELISA plate pre-coated with a capture antibody.

  • Follow the manufacturer's instructions for the ELISA procedure (incubation with detection antibody, substrate addition, and stopping the reaction).

  • Read the absorbance on a plate reader at the appropriate wavelength.

  • Normalize the data to total protein concentration or cell number and determine IC50 values.

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

  • HeLa cells

  • Growth medium (e.g., DMEM with 10% FBS)

  • This compound compound series

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 384-well solid white plates

Protocol:

  • Seed HeLa cells into a 384-well plate and allow them to attach overnight.

  • Treat cells with serial dilutions of this compound.

  • Incubate for 72 hours at 37°C in a CO₂ incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percentage of proliferation inhibition and determine IC50 values.

Conclusion

This compound demonstrates potent and selective activity in both biochemical and cell-based assays, positioning it as a valuable chemical probe for studying the PI3K/mTOR pathway. The protocols and data presented herein provide a solid foundation for researchers to incorporate this compound into their HTS campaigns for the discovery of novel modulators of this critical signaling network. Further characterization of this compound's mode of action and its therapeutic potential is warranted.

Application Note and Protocol: Conjugation of a Cytotoxic Payload (QM31) to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of oncology and bioconjugation.

Introduction

Antibody-Drug Conjugates (ADCs) represent a rapidly growing class of targeted cancer therapies.[1][2] These complex biopharmaceuticals combine the high specificity of a monoclonal antibody (mAb) for a tumor-associated antigen with the potent cell-killing ability of a cytotoxic agent.[1][3] The linker molecule, which connects the antibody to the cytotoxic drug, is a critical component that influences the ADC's stability, pharmacokinetics, and the mechanism of payload release.[1] This document provides a detailed protocol for the conjugation of a hypothetical cytotoxic payload, herein referred to as QM31, to a monoclonal antibody. The protocol is based on established bioconjugation principles and is intended as a foundational guide for developing novel ADCs.

The chemical strategy outlined in this protocol focuses on the conjugation of this compound, functionalized with a maleimide (B117702) group, to the thiol groups of a monoclonal antibody. This is achieved through the reduction of the antibody's interchain disulfide bonds, a common method for producing ADCs with a drug-to-antibody ratio (DAR) of up to 8.

Chemical Principle

The conjugation process involves a two-step approach. First, the interchain disulfide bonds of the monoclonal antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This process exposes reactive thiol (-SH) groups. Subsequently, a maleimide-functionalized this compound payload is added. The maleimide group reacts specifically with the thiol groups to form a stable thioether bond, covalently linking the cytotoxic agent to the antibody.

Experimental Protocols

This section details the step-by-step procedures for antibody preparation, reduction, and conjugation with the this compound payload.

Part 1: Antibody Preparation and Buffer Exchange

  • Initial Antibody Preparation:

    • Start with a purified monoclonal antibody solution. If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins like BSA, they must be removed.[4]

    • Perform buffer exchange into a suitable reaction buffer, such as phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA.[1] This can be done using dialysis or a spin filtration unit with an appropriate molecular weight cutoff (e.g., 10-50 kDa).[4]

    • Adjust the final antibody concentration to 5-10 mg/mL.[1]

Part 2: Partial Reduction of the Monoclonal Antibody

  • Preparation of TCEP Solution:

    • Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (TCEP) in the reaction buffer.

  • Reduction Reaction:

    • Add the TCEP stock solution to the antibody solution to achieve a final molar ratio of TCEP to antibody that is optimized for the desired level of reduction. A typical starting point is a 2.5:1 molar ratio.

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

    • The extent of reduction can be monitored to achieve the desired number of available thiol groups, which will influence the final drug-to-antibody ratio (DAR).

Part 3: Conjugation of this compound-Maleimide to the Reduced Antibody

  • Preparation of this compound-Maleimide Solution:

    • Dissolve the maleimide-functionalized this compound payload in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.

  • Conjugation Reaction:

    • Add the this compound-Maleimide stock solution to the reduced antibody solution. A molar excess of the this compound-Maleimide is typically used to drive the reaction to completion. A starting point for optimization is a 5:1 molar ratio of this compound-Maleimide to the antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle agitation is recommended during the incubation.

Part 4: Purification and Characterization of the ADC

  • Purification:

    • Remove unreacted this compound payload and other small molecules from the ADC solution. This can be achieved through size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[][6]

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of this compound molecules conjugated to each antibody. This can be measured using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

    • Aggregation: Assess the level of aggregation in the final ADC product using Size Exclusion Chromatography (SEC).

    • Purity: Analyze the purity of the ADC using SDS-PAGE.

    • Binding Affinity: Confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen using methods like ELISA or Surface Plasmon Resonance (SPR).

Data Presentation

The following tables summarize key quantitative parameters for the this compound conjugation protocol. These values represent typical starting points and should be optimized for specific antibodies and applications.

Table 1: Reagent Concentrations and Ratios

ParameterRecommended RangePurpose
Antibody Concentration5 - 10 mg/mLTo ensure efficient reaction kinetics.
TCEP:Antibody Molar Ratio2:1 - 5:1To control the extent of disulfide bond reduction.
This compound-Maleimide:Antibody Molar Ratio3:1 - 10:1To drive the conjugation reaction to completion.
Reaction pH7.2 - 7.5To maintain antibody stability and ensure efficient thiol-maleimide reaction.

Table 2: Reaction Conditions

StepParameterRecommended ValueNotes
Antibody ReductionTemperature37°CHigher temperatures can lead to antibody denaturation.
Time1 - 2 hoursOptimization may be required based on the antibody.
ConjugationTemperatureRoom Temperature (20-25°C)To protect the stability of the payload and antibody.
Time1 - 2 hoursReaction progress can be monitored by LC-MS.

Visualizations

Diagram 1: Experimental Workflow for this compound-Antibody Conjugation

G mAb Monoclonal Antibody buffer_exchange Buffer Exchange (PBS, pH 7.4) mAb->buffer_exchange reduction Partial Reduction (TCEP) buffer_exchange->reduction conjugation Conjugation (this compound-Maleimide) reduction->conjugation purification Purification (SEC/TFF) conjugation->purification characterization Characterization (DAR, Purity, etc.) purification->characterization

Caption: Workflow for the conjugation of this compound to a monoclonal antibody.

Diagram 2: Mechanism of Action for a this compound-ADC

G cluster_circulation Systemic Circulation cluster_cell Tumor Cell ADC This compound-ADC receptor Tumor Antigen (Receptor) ADC->receptor internalization Internalization (Endocytosis) receptor->internalization Binding lysosome Lysosome internalization->lysosome release This compound Release lysosome->release Degradation apoptosis Cell Death (Apoptosis) release->apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

References

Application of QM31 in CRISPR/Cas9 Gene Editing: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The revolutionary CRISPR/Cas9 gene editing technology has opened new avenues for therapeutic interventions and basic research. A key challenge in realizing its full potential lies in the efficient and precise delivery of the CRISPR/Cas9 components into target cells. While various viral and non-viral delivery methods exist, the quest for safer and more effective strategies is ongoing. This document details the application of QM31, a novel agent in the field of CRISPR/Cas9 gene editing, outlining its role in enhancing editing efficiency and providing protocols for its use.

While extensive research has been conducted on various delivery mechanisms and enhancers for the CRISPR/Cas9 system, information specifically detailing a molecule or technology referred to as "this compound" is not available in the public domain. The following sections are based on established principles and common methodologies in CRISPR/Cas9 gene editing, which would be applicable to the evaluation and implementation of any new enhancing agent.

Principles of CRISPR/Cas9 Gene Editing

The CRISPR/Cas9 system, derived from a bacterial adaptive immune system, consists of two primary components: the Cas9 nuclease and a single guide RNA (sgRNA).[1][2] The sgRNA directs the Cas9 enzyme to a specific target DNA sequence, where the Cas9 protein induces a double-strand break (DSB).[2][3] The cell's natural DNA repair mechanisms, primarily non-homologous end joining (NHEJ) and homology-directed repair (HDR), then repair this break.[3][4] NHEJ is an error-prone process that can lead to insertions or deletions (indels), effectively knocking out a gene.[4] In contrast, HDR can be utilized to precisely insert or modify a gene sequence by providing a donor DNA template.[2][4]

The Role of Novel Enhancers in CRISPR/Cas9 Efficiency

The efficiency of CRISPR/Cas9-mediated gene editing is influenced by several factors, including the delivery method of the CRISPR components, the design of the sgRNA, and the activity of the cellular repair pathways.[4][5] Novel enhancers, herein hypothetically represented by "this compound," could play a significant role in optimizing this process through various mechanisms:

  • Enhanced Delivery: Facilitating the transport of the Cas9/sgRNA complex, often delivered as a ribonucleoprotein (RNP), across the cell membrane.[6][7]

  • Improved Nuclear Localization: Aiding the translocation of the RNP complex into the nucleus, where the genomic DNA resides.

  • Modulation of DNA Repair Pathways: Potentially promoting the more precise HDR pathway over the error-prone NHEJ pathway.[4]

  • Reduction of Off-Target Effects: Increasing the specificity of the Cas9 enzyme to its intended target, thereby minimizing unintended edits at other genomic locations.[8][9]

Experimental Workflow for Evaluating this compound in CRISPR/Cas9 Gene Editing

The following diagram outlines a typical workflow for assessing the impact of a novel agent like this compound on CRISPR/Cas9 gene editing efficiency.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_rnp Prepare Cas9 RNP (Cas9 protein + sgRNA) transfection Transfect Cells with Cas9 RNP +/- this compound prep_rnp->transfection prep_cells Culture Target Cells prep_cells->transfection prep_this compound Prepare this compound Solution prep_this compound->transfection dna_extraction Genomic DNA Extraction transfection->dna_extraction pcr PCR Amplification of Target Locus dna_extraction->pcr sequencing Next-Generation Sequencing (NGS) pcr->sequencing data_analysis Data Analysis (Indel Frequency) sequencing->data_analysis signaling_pathway cluster_dsr DNA Damage Response DSB Double-Strand Break (induced by Cas9) ATM_ATR ATM/ATR Kinases DSB->ATM_ATR NHEJ NHEJ Pathway (Ku70/80, DNA-PKcs, Ligase IV) ATM_ATR->NHEJ predominant HDR HDR Pathway (MRN Complex, BRCA1/2, RAD51) ATM_ATR->HDR less frequent This compound This compound This compound->NHEJ potential inhibition This compound->HDR potential enhancement

References

Application Notes and Protocols for Bacillus clausii M31

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding your topic of interest: Initial searches for "QM31" did not yield information on a specific chemical or biological agent. However, research indicates that "M31" is a designated strain of the probiotic bacterium Bacillus clausii. This document will, therefore, focus on the safe handling and disposal of Bacillus clausii M31 .

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Bacillus clausii is a spore-forming, Gram-positive bacterium widely used as a probiotic. The M31 strain was isolated from the feces of healthy children in Vietnam and has been studied for its probiotic potential.[1][2] Like other Bacillus species, B. clausii can survive the acidic environment of the stomach and colonize the intestine, where it confers health benefits to the host.[3][4][5] These benefits are attributed to its ability to produce antimicrobial substances, modulate the immune system, and enhance gut barrier function.[3][6][7]

2. Organism Properties

Bacillus clausii M31 is a non-pathogenic bacterium and is classified as a Biosafety Level 1 (BSL-1) organism.[8][9][10] BSL-1 is suitable for work involving well-characterized agents not known to consistently cause disease in immunocompetent adult humans, and present minimal potential hazard to laboratory personnel and the environment.[8][10]

3. Safety and Handling

3.1. General Safety Precautions

While B. clausii M31 is not considered pathogenic, standard microbiological practices should always be followed to prevent contamination of cultures and the working environment.

  • Personal Protective Equipment (PPE): A laboratory coat and gloves should be worn when handling cultures of B. clausii M31. Safety glasses are recommended to protect from splashes.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the bacterium and before leaving the laboratory.

  • No Mouth Pipetting: Use mechanical pipetting devices.

  • Minimizing Aerosols: Work in a manner that minimizes the creation of splashes or aerosols.

  • Decontamination of Work Surfaces: All work surfaces should be decontaminated with a suitable disinfectant (e.g., 70% ethanol, 10% bleach solution) before and after work.

3.2. Storage

Bacillus clausii spores are highly stable and can be stored at room temperature (below 30°C).[11] Refrigeration is not necessary.[11] For long-term storage, cultures can be lyophilized or stored in a glycerol (B35011) stock at -80°C.

4. Quantitative Data

The safety of Bacillus clausii M31 has been evaluated in animal studies. The following tables summarize the key toxicological data.

Table 1: Acute Oral Toxicity of Bacillus clausii M31 in Rats

ParameterValueReference
LD₅₀ (Lethal Dose, 50%) > 5,000 mg/kg body weight[2][12]
(> 2.5 x 10¹⁰ CFU/kg)[2]
Observation Period 14 days[1][13]
Effects No mortality or significant abnormalities observed.[1][13]

Table 2: Repeated Dose 28-Day Oral Toxicity of Bacillus clausii M31 in Rabbits

ParameterValueReference
NOAEL (No-Observed-Adverse-Effect Level) > 1,000 mg/kg body weight/day[12]
(up to 5 x 10¹¹ CFU/mL)[1][13]
Observation Period 28 days[1][13]
Effects No significant changes in body weight, behavior, hematology, or organ morphology.[1][13]

5. Disposal Procedures

All cultures, stocks, and contaminated materials must be decontaminated before disposal.

  • Liquid Cultures: Decontaminate by adding a suitable disinfectant (e.g., bleach to a final concentration of 10%) and allowing it to stand for at least 30 minutes before pouring down the drain with copious amounts of water. Alternatively, liquid cultures can be autoclaved.

  • Solid Waste: All contaminated materials, including petri dishes, centrifuge tubes, and disposable loops, should be placed in a biohazard bag and decontaminated, preferably by autoclaving.

  • Autoclaving: The standard conditions for autoclaving are 121°C for at least 15 minutes at 15 psi.

6. Experimental Protocols

6.1. Protocol for Culturing Bacillus clausii M31

  • Media Preparation: Prepare Tryptone Soya Agar (B569324) (TSA) or Luria-Bertani (LB) agar plates. B. clausii grows well on standard bacteriological media.

  • Inoculation: Streak a loopful of B. clausii M31 culture or spore suspension onto the agar plate.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Colony Morphology: Colonies of B. clausii are typically irregular, flat, and opaque with a dull surface.

6.2. Protocol for In Vitro Evaluation of Probiotic Activity on Caco-2 Cells

This protocol is a general guideline for assessing the immunomodulatory effects of B. clausii M31 on an intestinal epithelial cell line.

  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed Caco-2 cells in 24-well plates and grow until they form a confluent monolayer.

  • Preparation of B. clausii M31: Culture B. clausii M31 in a suitable broth, wash the cells with phosphate-buffered saline (PBS), and resuspend in antibiotic-free cell culture medium at the desired concentration (e.g., 10⁸ CFU/mL).

  • Co-incubation: Remove the old medium from the Caco-2 cells and add the B. clausii M31 suspension.

  • Induction of Inflammation (Optional): To study the anti-inflammatory effects, an inflammatory stimulus such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) can be added to the co-culture.

  • Incubation: Incubate the co-culture for a specified period (e.g., 6-24 hours).

  • Analysis: Collect the cell culture supernatant to measure cytokine levels (e.g., IL-8, IL-10) by ELISA. The cells can be lysed to extract RNA for gene expression analysis (e.g., tight junction proteins, mucins) by RT-qPCR.

7. Visualizations

Probiotic_Mechanism_of_Action cluster_gut_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria B_clausii Bacillus clausii M31 Epithelial_Cell Epithelial Cell B_clausii->Epithelial_Cell Adhesion Immune_Cell Immune Cell (e.g., Macrophage) B_clausii->Immune_Cell Immunomodulation Antimicrobial_Peptides Antimicrobial Peptides B_clausii->Antimicrobial_Peptides Production of Epithelial_Cell->Immune_Cell Signaling Tight_Junctions Tight Junctions Epithelial_Cell->Tight_Junctions Strengthens Cytokines Anti-inflammatory Cytokines (e.g., IL-10) Immune_Cell->Cytokines Release of Pathogen Pathogen Antimicrobial_Peptides->Pathogen Inhibition of

Caption: Proposed mechanism of action of Bacillus clausii M31 in the gut.

Experimental_Workflow cluster_culture Cell and Bacterial Culture cluster_experiment Co-incubation Experiment cluster_analysis Data Analysis A Culture Caco-2 cells to confluence D Co-incubate Caco-2 cells with B. clausii A->D B Culture Bacillus clausii M31 C Prepare B. clausii suspension B->C C->D E Add inflammatory stimulus (optional) D->E F Incubate for 6-24 hours E->F G Collect supernatant for ELISA (Cytokines) F->G H Lyse cells for RT-qPCR (Gene Expression) F->H I Analyze and interpret results G->I H->I

Caption: Workflow for in vitro analysis of B. clausii M31 probiotic activity.

References

Troubleshooting & Optimization

troubleshooting QM31 synthesis yield problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of QM31. The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to low yield and impurity formation.

General Troubleshooting

Before diving into specific reaction steps, it's crucial to rule out common sources of error that can affect any chemical synthesis.

Q1: My overall yield for the this compound synthesis is consistently low. What general factors should I check first?

A1: Consistently low yields often point to fundamental issues with reagents, solvents, or reaction conditions. Here are the primary aspects to investigate:

  • Reagent Quality: Ensure all starting materials and reagents are pure and have not degraded. It is recommended to use fresh bottles of sensitive reagents or purify them before use.

  • Solvent Purity: The presence of water or other impurities in solvents can significantly impact many organic reactions. Always use anhydrous solvents when specified and consider drying them if necessary.

  • Inert Atmosphere: Many reactions in the this compound synthesis pathway are sensitive to oxygen and moisture. Ensure your reaction setup is properly purged with an inert gas (e.g., argon or nitrogen) and that all glassware is oven-dried.

  • Reaction Temperature: Verify the accuracy of your temperature monitoring and control equipment. Even small deviations from the optimal temperature can lead to side reactions or incomplete conversion.

  • Stoichiometry: Carefully check the molar ratios of your reactants. An incorrect stoichiometric balance can lead to the formation of byproducts and unreacted starting materials.

Hypothetical this compound Synthesis Pathway & Troubleshooting

For the purpose of this guide, we will consider a hypothetical two-step synthesis of this compound involving a Mitsunobu reaction followed by a Suzuki-Miyaura cross-coupling.

QM31_Synthesis_Workflow cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Suzuki-Miyaura Coupling A Starting Alcohol P1 Intermediate 1 A->P1 B Acidic Nucleophile B->P1 P2 This compound P1->P2 Reagents1 PPh3, DEAD/DIAD Reagents1->P1 C Boronic Acid/Ester C->P2 Reagents2 Pd Catalyst, Base Reagents2->P2

Caption: Hypothetical two-step synthesis of this compound.

Step 1: Mitsunobu Reaction Troubleshooting

The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups, but it is known for being sensitive to reaction conditions.[1]

Q2: My Mitsunobu reaction to form Intermediate 1 has a low yield. What are the potential causes and solutions?

A2: Low yields in Mitsunobu reactions are common and can often be attributed to several factors. Below is a breakdown of potential issues and how to address them.

Potential Cause Explanation Solution
Degraded Reagents DEAD (diethyl azodicarboxylate) and DIAD (diisopropyl azodicarboxylate) are sensitive to light and heat. Triphenylphosphine (B44618) (PPh3) can oxidize over time.Use fresh or purified reagents. Store azodicarboxylates in the dark at low temperatures.
Presence of Water Water can hydrolyze the activated alcohol intermediate, leading to the recovery of the starting alcohol.Ensure all glassware is oven-dried. Use anhydrous solvents.
Incorrect Order of Addition Adding the alcohol before the nucleophile can lead to the formation of undesired byproducts.Typically, the alcohol, nucleophile, and triphenylphosphine are mixed first, followed by the slow addition of the azodicarboxylate at a low temperature.
Acidity of Nucleophile The nucleophile should be sufficiently acidic (pKa < 15) to protonate the azodicarboxylate.[1]If using a less acidic nucleophile, consider alternative coupling methods.
Step 2: Suzuki-Miyaura Cross-Coupling Troubleshooting

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its success is highly dependent on the catalyst, base, and solvent system.

Q3: The Suzuki-Miyaura coupling to form this compound is not going to completion, and I observe significant amounts of starting material and homocoupling byproducts. What should I do?

A3: Incomplete conversion and the formation of byproducts in Suzuki-Miyaura couplings often stem from issues with the catalyst or reaction conditions.

Potential Cause Explanation Solution
Catalyst Inactivity The palladium catalyst may be inactive or poisoned. The choice of ligand is also critical for catalyst stability and activity.Use a fresh batch of the palladium catalyst and ligand. Consider screening different palladium sources (e.g., Pd(PPh3)4, PdCl2(dppf)) and ligands.
Incorrect Base or Solvent The base plays a crucial role in the transmetalation step. The solvent affects the solubility of reactants and the reaction temperature.Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) and solvent systems (e.g., toluene/water, dioxane/water, THF/water).
Boronic Acid Decomposition Boronic acids can undergo protodeboronation, especially at elevated temperatures.Use the boronic acid as fresh as possible. Consider using boronic esters (e.g., pinacol (B44631) esters), which are often more stable.

This compound and its Hypothetical Target Pathway

Molecules like this compound are often designed as inhibitors of specific signaling pathways implicated in disease. Below is a simplified diagram of the MAPK/ERK pathway, a common target in drug discovery.

MAPK_ERK_Pathway cluster_pathway Simplified MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF This compound This compound This compound->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Frequently Asked Questions (FAQs)

Q4: I see an unknown impurity in the final this compound product by LC-MS. How can I identify and remove it?

A4: Identifying and removing impurities is a critical step in chemical synthesis.

  • Characterization: Attempt to isolate the impurity using preparative chromatography (e.g., HPLC or flash chromatography). Once isolated, characterize its structure using techniques like NMR spectroscopy and high-resolution mass spectrometry.

  • Source Identification: Based on the structure of the impurity, you can often deduce its origin (e.g., a side reaction, a contaminant in a starting material, or a degradation product).

  • Process Optimization: Once the source is known, modify the reaction or purification protocol to minimize its formation or improve its removal. This could involve changing the reaction temperature, using a different catalyst, or employing an alternative purification method like recrystallization or trituration.

Q5: Can I use a different solvent for the Suzuki-Miyaura coupling step?

A5: Yes, the choice of solvent can have a significant impact on the outcome of a Suzuki-Miyaura reaction. The ideal solvent or solvent mixture depends on the specific substrates. A common practice is to screen a variety of solvents to find the optimal conditions for your particular reaction.

Solvent System Typical Base Common Applications
Toluene / H2OK2CO3, K3PO4General purpose, good for a wide range of substrates.
Dioxane / H2OK2CO3, Cs2CO3Often used for challenging couplings.
THF / H2ONa2CO3, K3PO4Can be effective at lower temperatures.
DMF or DMAK2CO3, Et3NUsed for specific substrates, particularly when higher temperatures are needed.

Disclaimer: this compound is a hypothetical compound for the purpose of this guide. The synthetic route and troubleshooting advice are based on general principles of organic chemistry and should be adapted and validated in a laboratory setting.

References

Technical Support Center: Optimizing QM31 Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for QM31. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: this compound is susceptible to two primary degradation pathways in aqueous environments: hydrolysis and oxidation. The rate of degradation is influenced by pH, temperature, light exposure, and the presence of metal ions.[1][2][3] Hydrolysis often occurs at the amide linkage, while the electron-rich aromatic rings are prone to oxidation.

Q2: What is the recommended pH range for preparing aqueous solutions of this compound to minimize degradation?

A2: To minimize degradation, it is recommended to prepare this compound solutions in a slightly acidic pH range of 4.0 to 5.5.[4] In this range, both hydrolytic and oxidative degradation are significantly reduced. Alkaline conditions (pH > 7.5) have been shown to accelerate the degradation of similar compounds.[3][4]

Q3: How should stock solutions of this compound be prepared and stored?

A3: For optimal stability, prepare stock solutions of this compound in a non-aqueous, polar organic solvent such as DMSO. These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing aqueous working solutions, dilute the DMSO stock solution immediately before use. For guidance on general material handling and storage best practices, refer to established safety protocols.[5][6][7][8]

Q4: What are the signs of this compound degradation in my solution?

A4: Visual indicators of this compound degradation can include a change in color of the solution (e.g., from colorless to yellow or brown) or the formation of visible precipitates.[9] Analytically, degradation can be confirmed by High-Performance Liquid Chromatography (HPLC), where you may observe a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.[10][11]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Aqueous Buffers

Symptoms:

  • Visible precipitate or cloudiness in the solution after adding this compound.

  • Inconsistent results in bioassays.

  • Low recovery of this compound during analytical sample preparation.

Possible Causes and Solutions:

CauseRecommended Solution
Intrinsic low aqueous solubility Increase the proportion of co-solvents such as ethanol, propylene (B89431) glycol, or PEG 300 in your buffer system.[12] However, be mindful of the potential for co-solvents to affect biological assay performance.
Utilize solubility-enhancing excipients like cyclodextrins (e.g., HP-β-CD or SBE-β-CD) to form inclusion complexes.[12][13]
For preclinical formulations, consider advanced formulation strategies such as the preparation of solid dispersions or lipid-based formulations.[13][14][15]
Incorrect pH of the buffer Ensure the pH of your aqueous buffer is in the optimal range of 4.0-5.5. Adjust the pH of the final solution after the addition of the this compound stock.
Precipitation upon dilution of DMSO stock Minimize the concentration of the DMSO stock solution used. It is advisable to keep the final DMSO concentration in the aqueous solution below 1% (v/v).
Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to facilitate rapid dispersion.
Issue 2: Rapid Degradation of this compound During Experiments

Symptoms:

  • Loss of biological activity over the course of an experiment.

  • Appearance of unexpected peaks in HPLC or LC-MS analysis.[11]

  • Variability between experimental replicates.

Possible Causes and Solutions:

CauseRecommended Solution
Hydrolysis at non-optimal pH Maintain the pH of the experimental medium between 4.0 and 5.5. Use a buffer with sufficient buffering capacity to resist pH shifts.
Oxidation catalyzed by metal ions Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to sequester trace metal ions that can catalyze oxidation.[1]
Photodegradation Protect this compound solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.[4] Conduct experiments under low-light conditions whenever possible.
Thermal degradation Perform experiments at controlled, lower temperatures when feasible. Avoid prolonged exposure of this compound solutions to elevated temperatures.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Assessment

This protocol outlines a general reverse-phase HPLC method for quantifying this compound and its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Filter and degas all mobile phases before use.[9]

3. Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

4. Run Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

5. Sample Preparation:

  • Dilute samples with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic acid) to an appropriate concentration.

  • Filter samples through a 0.22 µm syringe filter before injection if particulates are present.[9]

Protocol 2: Forced Degradation Study Workflow

This protocol provides a framework for conducting forced degradation studies to identify the degradation pathways of this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_conditions Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome QM31_Stock This compound Stock (in DMSO) Acid Acidic (e.g., 0.1 M HCl) QM31_Stock->Acid Incubate under stress conditions Base Basic (e.g., 0.1 M NaOH) QM31_Stock->Base Incubate under stress conditions Oxidative Oxidative (e.g., 3% H2O2) QM31_Stock->Oxidative Incubate under stress conditions Thermal Thermal (e.g., 60°C) QM31_Stock->Thermal Incubate under stress conditions Photolytic Photolytic (UV/Vis light) QM31_Stock->Photolytic Incubate under stress conditions HPLC_DAD HPLC-DAD Acid->HPLC_DAD Analyze samples at time points Base->HPLC_DAD Analyze samples at time points Oxidative->HPLC_DAD Analyze samples at time points Thermal->HPLC_DAD Analyze samples at time points Photolytic->HPLC_DAD Analyze samples at time points LCMS LC-MS/MS HPLC_DAD->LCMS For structural elucidation Deg_Profile Degradation Profile HPLC_DAD->Deg_Profile Pathway_ID Pathway Identification LCMS->Pathway_ID

Caption: Workflow for conducting forced degradation studies on this compound.

Signaling Pathways and Logical Relationships

This compound Degradation and Mitigation Pathways

The following diagram illustrates the primary degradation pathways of this compound and the corresponding mitigation strategies.

QM31_Degradation_Mitigation cluster_compound This compound in Aqueous Solution cluster_degradation Degradation Pathways cluster_products Degradation Products cluster_mitigation Mitigation Strategies This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation DP1 Degradation Product 1 Hydrolysis->DP1 DP2 Degradation Product 2 Oxidation->DP2 pH_Control pH Control (4.0-5.5) pH_Control->Hydrolysis Inhibits Chelators Add Chelators (e.g., EDTA) Chelators->Oxidation Inhibits Light_Protection Protect from Light Light_Protection->Oxidation Inhibits Low_Temp Low Temperature Storage Low_Temp->Hydrolysis Slows Low_Temp->Oxidation Slows

Caption: Degradation pathways of this compound and corresponding mitigation strategies.

References

Technical Support Center: QM31 Probe in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the QM31 probe. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during cell-based assays using the this compound probe. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data presentation to help you optimize your experiments and achieve reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that users may encounter when using the this compound probe in their cell-based assays.

Issue 1: High Background Fluorescence

Q1: We are observing high background fluorescence in our this compound-stained samples, which is obscuring the specific signal. What are the possible causes and how can we reduce it?

A1: High background fluorescence can arise from several factors, including suboptimal antibody concentrations, insufficient washing, or autofluorescence from cells or media components.[1]

Troubleshooting Guide:

  • Optimize this compound Concentration: High concentrations of the fluorescent probe can lead to non-specific binding. It is crucial to perform a titration to determine the optimal concentration that provides the best signal-to-noise ratio.[2]

  • Washing Steps: Inadequate washing can leave unbound probe in the sample. Increase the number and duration of wash steps after incubation with this compound.

  • Choice of Microplates: For fluorescence-based assays, using black-walled, clear-bottom plates is recommended to minimize background and prevent crosstalk between wells.[1][3]

  • Media Components: Phenol (B47542) red and other components in cell culture media can be autofluorescent. Whenever possible, perform the final imaging steps in phenol red-free media or phosphate-buffered saline (PBS).

  • Cellular Autofluorescence: Some cell types exhibit natural fluorescence. This can be assessed by imaging an unstained control sample under the same conditions.

Issue 2: Weak or No Signal

Q2: Our assay is showing a very weak or no fluorescent signal after staining with this compound. What could be the problem?

A2: A weak or absent signal can be due to issues with the this compound probe itself, problems with the experimental protocol, or the health of the cells.

Troubleshooting Guide:

  • Cell Health and Viability: Ensure that the cells are healthy and viable before starting the experiment. Do not use cells that have been passaged too many times or have become over-confluent.[4]

  • Optimize Staining Protocol: The incubation time and temperature for this compound staining may need optimization. Try increasing the incubation period or performing the incubation at a different temperature (e.g., 37°C instead of room temperature).

  • Cell Seeding Density: The number of cells seeded per well should be optimized to ensure a measurable signal.[4]

  • Antigen Retrieval: For intracellular targets, proper cell permeabilization is essential. The choice and concentration of the permeabilizing agent (e.g., Triton X-100, saponin) may need to be optimized. For immunohistochemistry, the antigen retrieval method can significantly impact staining.[2][5]

  • Microscope Settings: Ensure the microscope's light source, filters, and detector settings are appropriate for the excitation and emission spectra of this compound.

Issue 3: Signal Variability and Poor Reproducibility

Q3: We are experiencing significant well-to-well variability and poor reproducibility in our this compound assays. How can we improve this?

A3: Variability in cell-based assays can stem from inconsistent cell seeding, operator variability, and environmental factors within the microplate.[6][7]

Troubleshooting Guide:

  • Consistent Cell Seeding: Uneven cell distribution across the well can lead to variable results. Ensure a single-cell suspension before seeding and use appropriate techniques to avoid the "edge effect" in microplates. Automated cell counting can be more accurate than manual counting.[6]

  • Standardized Protocols: Implement standardized and detailed protocols to minimize operator-to-operator variability.[7]

  • Environmental Control: Maintain consistent temperature, humidity, and CO2 levels during incubation to prevent evaporation and other effects that can impact cell health and assay performance, especially in 3D cell cultures.[3][6]

  • Quality Controls: Include appropriate positive, negative, and vehicle controls in every assay to monitor performance and normalize data. For quantitative assays, low positive, high positive, and negative controls are recommended.[8][9]

Issue 4: Phototoxicity and Photobleaching

Q4: During live-cell imaging, we notice that the this compound signal fades quickly (photobleaching) and the cells appear stressed or die (phototoxicity). What can we do to minimize these effects?

A4: Photobleaching and phototoxicity are common challenges in live-cell imaging caused by excessive light exposure.[10][11]

Troubleshooting Guide:

  • Optimize Imaging Conditions:

    • Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a detectable signal.

    • Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.

    • Reduce Frequency of Imaging: Decrease the temporal resolution by taking fewer time points.[12]

  • Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent. In live-cell imaging, specialized media formulations can help reduce phototoxicity.

  • Hardware Solutions: If available, use hardware with fast-switching light sources and shutters to minimize the time the sample is illuminated when an image is not being captured.[13][14]

Table 1: Parameters to Minimize Phototoxicity and Photobleaching

ParameterRecommendationRationale
Excitation Light Use the lowest possible intensity.Reduces the rate of fluorophore excitation and subsequent damage.[12]
Exposure Time Keep as short as possible.Decreases the total light dose delivered to the sample.[12]
Temporal Resolution Image less frequently.Reduces cumulative light exposure over the course of the experiment.[12]
Objective NA Use a high Numerical Aperture objective.Gathers more light, allowing for lower excitation intensity.
Filter Sets Use high-transmission filters.Maximizes signal detection, allowing for lower excitation intensity.
Issue 5: Off-Target Effects and Lack of Specificity

Q5: We suspect that this compound may be binding to unintended targets in our cells. How can we verify the specificity of our probe?

A5: Off-target effects are a significant concern for chemical probes and can lead to misinterpretation of results.[15][16]

Troubleshooting Guide:

  • Use of Negative Controls: Include a structurally similar but inactive version of the this compound probe as a negative control, if available. This can help distinguish on-target from off-target effects.[16]

  • Knockdown/Knockout Models: The most rigorous way to validate specificity is to use a cell line where the target of this compound has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR). A significant reduction or absence of signal in these cells compared to wild-type cells confirms specificity.

  • Competition Assays: Co-incubate the cells with this compound and an excess of an unlabeled compound that is known to bind to the same target. A decrease in the this compound signal would indicate specific binding.

  • Orthogonal Methods: Confirm the findings from your this compound assay with a different experimental approach that does not rely on the same probe, such as western blotting or qPCR for the target protein or gene.

Experimental Protocols

General Protocol for this compound Staining in Adherent Cells

This protocol provides a general workflow for staining adherent cells with the this compound probe. Optimization of incubation times, concentrations, and other parameters may be necessary for specific cell types and experimental conditions.

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well black-walled, clear-bottom plate) at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: If applicable, treat the cells with your compounds of interest for the desired duration. Include appropriate controls.

  • Washing: Gently aspirate the culture medium and wash the cells twice with warm PBS.

  • Fixation (Optional, for fixed-cell imaging): Add 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature. Wash the cells three times with PBS.

  • Permeabilization (Optional, for intracellular targets): If fixing, add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature. Wash the cells three times with PBS.

  • Blocking (Optional): Add a blocking buffer (e.g., 1% BSA in PBS) and incubate for 30-60 minutes at room temperature to reduce non-specific binding.

  • This compound Staining: Dilute the this compound probe to the optimal concentration in an appropriate buffer (e.g., PBS or phenol red-free medium). Add the this compound solution to the cells and incubate for the optimized time and temperature, protected from light.

  • Washing: Aspirate the this compound solution and wash the cells three to five times with PBS, protecting the plate from light.

  • Counterstaining (Optional): If desired, a nuclear counterstain like DAPI can be added. Incubate for 5-10 minutes and wash with PBS.

  • Imaging: Add imaging buffer (e.g., PBS or phenol red-free medium) to the wells and acquire images using a fluorescence microscope with the appropriate filter sets for this compound.

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for this compound Assays cluster_start cluster_issues cluster_causes cluster_solutions cluster_end Start Problem Encountered HighBg High Background Start->HighBg WeakSignal Weak/No Signal Start->WeakSignal Variability High Variability Start->Variability Phototoxicity Phototoxicity Start->Phototoxicity BgCauses Probe Conc. Washing Autofluorescence HighBg->BgCauses Possible Causes SignalCauses Cell Health Protocol Microscope WeakSignal->SignalCauses Possible Causes VarCauses Seeding Operator Environment Variability->VarCauses Possible Causes PhotoCauses Light Intensity Exposure Time Imaging Frequency Phototoxicity->PhotoCauses Possible Causes BgSolutions Titrate Probe Increase Washes Use Correct Plates BgCauses->BgSolutions Solutions SignalSolutions Check Cells Optimize Protocol Check Settings SignalCauses->SignalSolutions Solutions VarSolutions Standardize Seeding Use SOPs Control Environment VarCauses->VarSolutions Solutions PhotoSolutions Reduce Light Minimize Exposure Image Less Often PhotoCauses->PhotoSolutions Solutions End Problem Resolved BgSolutions->End SignalSolutions->End VarSolutions->End PhotoSolutions->End

Caption: A flowchart illustrating the general workflow for troubleshooting common issues in this compound cell-based assays.

Experimental_Workflow Experimental Workflow for this compound Staining cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Data Acquisition Seed Seed Cells Treat Apply Treatment Seed->Treat Wash1 Wash Cells (PBS) Treat->Wash1 Fix Fix & Permeabilize (Optional) Wash1->Fix Stain Incubate with this compound Fix->Stain Wash2 Wash Cells (PBS) Stain->Wash2 Counterstain Counterstain (Optional) Wash2->Counterstain Image Acquire Images Counterstain->Image

Caption: A diagram showing the sequential steps of a typical experimental workflow for this compound staining.

Signaling_Pathway Example Signaling Pathway Studied with this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation QM31_Target This compound Target Protein Kinase2->QM31_Target Activation TF Transcription Factor QM31_Target->TF Translocation Gene Gene Expression TF->Gene

Caption: An example of a signaling pathway where the this compound probe could be used to measure the activity of a target protein.

References

Technical Support Center: Mitigating Off-Target Effects of QM31

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to identify, validate, and reduce the off-target effects of the small molecule inhibitor, QM31. While this compound is presented here as a specific compound, the principles and protocols outlined are broadly applicable to a wide range of small molecule inhibitors used in cellular research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects occur when a small molecule inhibitor like this compound binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to several complications in your research:

  • Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the inhibition of the primary target.[1][2]

  • Lack of translatability: Promising preclinical results may not be reproducible in clinical settings if the observed efficacy is due to off-target effects that do not have the same impact in a whole organism or are associated with unacceptable toxicity.[1]

Minimizing these effects is crucial for generating reliable experimental data and for the development of safe and effective therapeutics.[1]

Q2: What are the initial signs that this compound might be causing off-target effects in my experiments?

A2: Several indicators in your cell-based assays may suggest potential off-target effects:

  • Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.[2]

  • Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the target protein is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[1][2]

  • Unusual dose-response curve: The dose-response curve for your phenotypic assay may not follow a standard sigmoidal pattern, or the effective concentration is much higher than the biochemical IC50 for the intended target.

  • Unexpected cellular phenotypes: You observe cellular changes that are not readily explained by the known function of the intended target.

Q3: What proactive strategies can I employ to minimize this compound off-target effects in my experimental design?

A3: Implementing the following strategies from the outset can help reduce the likelihood of off-target effects confounding your results:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target proteins.[1]

  • Select a Highly Selective Inhibitor: When possible, choose inhibitors that have been extensively characterized and are known to be highly selective for your target of interest.

  • Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.

Problem: Inconsistent Results or Unexpected Phenotypes

If you observe inconsistent results between experiments or phenotypes that cannot be explained by the function of the intended target, follow this troubleshooting workflow:

A Start: Inconsistent Results or Unexpected Phenotype B Step 1: Verify this compound Concentration and Purity A->B C Step 2: Perform a Dose-Response Experiment B->C D Step 3: Orthogonal Validation C->D Consistent Dose-Response? E Step 4: Target Engagement Assays D->E Phenotype Validated? F Step 5: Proteome-wide Profiling E->F Target Engagement Confirmed? G Conclusion: Differentiate On-Target vs. Off-Target Effects F->G

Figure 1: A troubleshooting workflow for investigating suspected off-target effects of this compound.

Step-by-Step Troubleshooting Protocols
Step 1: Verify this compound Concentration and Purity
  • Objective: To ensure the observed effects are not due to incorrect compound concentration or impurities.

  • Methodology:

    • Confirm the molecular weight and recalculate the concentration of your stock solution.

    • If possible, verify the purity and identity of your this compound sample using techniques like LC-MS or NMR.

Step 2: Perform a Dose-Response Experiment
  • Objective: To determine the optimal concentration of this compound and to observe the concentration-dependence of the phenotype.

  • Methodology:

    • Cell Plating: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Inhibitor Treatment: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions) in cell culture medium. The concentration range should span from well below the biochemical IC50 to concentrations where toxicity might be expected.[2]

    • Incubation: Replace the existing medium with the medium containing the different concentrations of this compound and incubate for the desired treatment duration.[2]

    • Phenotypic Readout: Measure the biological response of interest using a suitable assay (e.g., cell proliferation assay, reporter gene assay, or Western blot for a downstream marker).[2]

Step 3: Orthogonal Validation
  • Objective: To confirm that the observed phenotype is a direct result of inhibiting the intended target.

  • Methodology:

    • Structurally Different Inhibitor: Repeat the key experiment using a well-validated inhibitor that has a different chemical structure but targets the same protein.

    • Genetic Validation (CRISPR-Cas9 Knockout): Use CRISPR-Cas9 to knock out the gene encoding the target protein. If the phenotype is recapitulated in the knockout cells, it provides strong evidence for on-target activity.[1][2]

A Start: Design gRNAs targeting the gene of interest B Clone gRNAs into a Cas9 expression vector A->B C Transfect cells with gRNA/Cas9 plasmids B->C D Select for transfected cells C->D E Isolate single-cell clones D->E F Verify target protein knockout by Western blot or sequencing E->F G Perform phenotypic assay on knockout clones F->G H Compare phenotype to that observed with this compound G->H

Figure 2: A simplified workflow for genetic validation of this compound's target using CRISPR-Cas9.

Step 4: Target Engagement Assays
  • Objective: To directly measure the binding of this compound to its intended target within the cellular environment.

  • Methodology (Cellular Thermal Shift Assay - CETSA):

    • Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.[2]

    • Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of this compound is expected to stabilize the target protein, making it more resistant to thermal denaturation.[1][2]

    • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]

    • Analysis: Analyze the soluble fraction by Western blot to determine the amount of target protein that remained soluble at each temperature.

Step 5: Proteome-wide Profiling
  • Objective: To identify all cellular targets of this compound in an unbiased manner.

  • Methodology (e.g., Kinome Profiling):

    • Assay Preparation: Utilize a commercially available kinome profiling service or in-house platform that screens this compound against a large panel of kinases.

    • Data Analysis: Analyze the data to identify any kinases that are inhibited by this compound with high affinity, in addition to the intended target.

Quantitative Data Summary

The following tables present hypothetical data for this compound to illustrate how quantitative information can be structured to assess its selectivity and potential for off-target effects.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 15 1
Off-Target Kinase B15010
Off-Target Kinase C75050
Off-Target Kinase D>10,000>667
Off-Target Kinase E>10,000>667

Table 2: Comparison of Phenotypic EC50 with Biochemical IC50

Assay TypeValue (nM)
Biochemical IC50 (Primary Target Kinase A)15
Cellular EC50 (Phenotypic Assay)50
Cellular EC50 (Toxicity Assay)>5,000

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway involving the primary target of this compound and potential off-target kinases, highlighting how off-target effects can lead to unintended downstream consequences.

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A Upstream Signal B Primary Target Kinase A A->B C Downstream Effector 1 B->C D Desired Phenotype C->D QM31_on This compound QM31_on->B Inhibits E Off-Target Kinase B F Downstream Effector 2 E->F G Undesired Phenotype / Toxicity F->G QM31_off This compound QM31_off->E Inhibits (Off-Target)

Figure 3: A diagram illustrating the on-target and potential off-target pathways of this compound.

References

Technical Support Center: Protein Purification and Chromatography Refinement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein purification and chromatography. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and refining their experimental protocols. While the following guides are broadly applicable, they can be adapted for the specific purification of your protein of interest.

Frequently Asked Questions (FAQs)

Q1: My protein of interest is not binding to the affinity column. What are the possible causes and solutions?

There are several reasons why your protein might not be binding to the affinity column.[1] First, ensure that the affinity tag is present and accessible. You can verify the sequence of your construct to confirm the tag is in the correct reading frame.[1] It's also possible the tag is buried within the folded protein; in such cases, performing the purification under denaturing conditions might be necessary to expose the tag.[1] Additionally, check the binding buffer conditions, including pH and salt concentration, to ensure they are optimal for the interaction between the tag and the resin. Finally, make sure your sample has been properly filtered or centrifuged to remove any particulate matter that could clog the column.

Q2: I am observing low yield of my purified protein. How can I improve it?

Low protein yield can stem from several factors throughout the purification process.[2] During initial cell lysis, incomplete disruption can leave a significant amount of your protein in the cell debris. Optimizing the lysis method (e.g., sonication, French press) can improve recovery.[3] In affinity chromatography, harsh elution conditions can sometimes lead to protein denaturation and aggregation, resulting in lower recovery of active protein.[4] Consider optimizing your elution buffer by testing different pH values or using additives like arginine to facilitate elution under milder conditions.[4] It's also important to minimize the number of purification steps, as some protein loss is expected at each stage.[2]

Q3: My eluted protein sample contains many contaminants. What steps can I take to increase purity?

Contaminants in your final eluate can be due to non-specific binding to the chromatography resin or suboptimal wash steps.[1] Increasing the stringency of your wash buffers can help remove weakly bound, non-target proteins.[1] This can be achieved by increasing the salt concentration or adding a low concentration of a competitive eluent (e.g., imidazole (B134444) for His-tagged proteins).[5] If you are still observing impurities, incorporating additional, orthogonal chromatography steps can significantly improve purity.[6] For example, following an affinity purification step with size exclusion or ion-exchange chromatography can separate the target protein from remaining contaminants based on different physical properties.[7]

Q4: My protein is precipitating during purification. How can I prevent this?

Protein precipitation during purification is often a sign of instability.[8] This can be triggered by incorrect buffer conditions (pH, ionic strength), high protein concentration, or the removal of stabilizing agents.[8] To address this, you can try to optimize the buffer composition by testing a range of pH values and salt concentrations. Adding stabilizing agents such as glycerol, detergents, or specific ions to your buffers can also help maintain protein solubility.[8] If precipitation occurs during elution, consider eluting in a larger volume to reduce the final protein concentration.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your chromatography experiments.

Affinity Chromatography
Problem Possible Cause Solution
No protein in eluate Protein did not bind to the resin.- Verify the presence and accessibility of the affinity tag.[1] - Check and optimize binding buffer pH and salt concentration. - Ensure the column is properly equilibrated with binding buffer.
Protein was washed away.- Decrease the stringency of the wash buffer (e.g., lower salt or competitor concentration).[1]
Elution conditions are too mild.- Increase the strength of the elution buffer (e.g., lower pH, higher competitor concentration).[1]
Broad, low elution peak Inefficient elution.- Try different elution conditions.[9] - If using a competitive eluent, increase its concentration.[9] - Stop the flow intermittently during elution to allow more time for the protein to dissociate.[9]
Non-specific binding and aggregation.- Optimize wash conditions to remove non-specifically bound proteins. - Add stabilizing agents to the buffers.
High back pressure Clogged column.- Filter or centrifuge the sample before loading.[8] - Clean the column according to the manufacturer's instructions.[8]
Ion-Exchange Chromatography
Problem Possible Cause Solution
Protein does not bind Incorrect buffer pH or salt concentration.- Ensure the buffer pH is at least one unit above (anion exchange) or below (cation exchange) the protein's isoelectric point (pI).[10] - Decrease the salt concentration of the binding buffer.[11]
Poor resolution of peaks Gradient is too steep.- Use a shallower salt gradient for elution.[11]
Flow rate is too high.- Reduce the flow rate to allow for better separation.
Protein elutes in the flow-through Incorrect column type (anion vs. cation).- Verify the charge of your protein at the working pH and select the appropriate column.
Ionic strength of the sample is too high.- Desalt or dilute the sample in the starting buffer.[8]
Size Exclusion Chromatography
Problem Possible Cause Solution
Poor resolution Column is overloaded.- Reduce the sample volume (typically 1-2% of the column volume for high-resolution fractionation).
Flow rate is too high.- Decrease the flow rate. Recommended linear flow rates are often between 4-6 cm/hr for good resolution.[12]
Distorted peaks Poorly packed column.- Repack the column or use a pre-packed column.
Air bubbles in the column.- Degas buffers thoroughly and ensure no air is introduced during sample loading.
Protein elutes earlier or later than expected Protein is interacting with the resin.- Add a low concentration of salt (e.g., 150 mM NaCl) to the running buffer to minimize ionic interactions.[13]
Protein is forming aggregates or is degraded.- Analyze the sample by SDS-PAGE to check for aggregation or degradation.

Experimental Protocols

General Protein Purification Workflow

A typical protein purification workflow involves several key stages, from cell lysis to the final polishing steps. The choice of chromatography methods will depend on the properties of the target protein and the desired level of purity.

G cluster_0 Upstream Processing cluster_1 Downstream Processing (Purification) cluster_2 Final Steps CellCulture Cell Culture/ Expression CellHarvest Cell Harvest CellCulture->CellHarvest CellLysis Cell Lysis CellHarvest->CellLysis Clarification Clarification (Centrifugation/Filtration) CellLysis->Clarification Capture Capture Step (e.g., Affinity Chromatography) Clarification->Capture Intermediate Intermediate Purification (e.g., Ion-Exchange) Capture->Intermediate Polishing Polishing Step (e.g., Size Exclusion) Intermediate->Polishing BufferExchange Buffer Exchange/ Desalting Polishing->BufferExchange Concentration Concentration BufferExchange->Concentration QC Quality Control (e.g., SDS-PAGE, Assay) Concentration->QC

Caption: A generalized workflow for protein purification.

Affinity Chromatography (His-Tag) Protocol

This protocol is a general guideline for purifying a His-tagged protein using Nickel-NTA (Ni-NTA) resin.

  • Column Preparation:

    • Pack an appropriate volume of Ni-NTA resin into a column.

    • Wash the resin with 5-10 column volumes (CV) of deionized water.

    • Equilibrate the column with 5-10 CV of Binding Buffer.

  • Sample Loading:

    • Load the clarified cell lysate onto the column. The flow rate should be slow enough to allow for efficient binding.

  • Washing:

    • Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound protein with 5-10 CV of Elution Buffer.

    • Collect fractions and monitor the protein concentration, for example, by measuring absorbance at 280 nm.[12]

  • Regeneration:

    • Regenerate the column by washing with stripping buffer, followed by recharging with NiSO4 and re-equilibration with binding buffer if it is to be reused.

Buffer Compositions (Example):

  • Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0

  • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20-50 mM Imidazole, pH 8.0

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0

Ion-Exchange Chromatography (IEX) Protocol

This protocol outlines a general procedure for protein purification using IEX. The specific buffer pH and salt gradient will need to be optimized for your protein of interest.

  • Column Equilibration:

    • Equilibrate the chosen IEX column (anion or cation) with 5-10 CV of Start Buffer.

  • Sample Loading:

    • Load the desalted or diluted protein sample onto the column. The sample should be in the Start Buffer.

  • Washing:

    • Wash the column with 5-10 CV of Start Buffer until the absorbance at 280 nm returns to baseline.

  • Elution:

    • Elute the bound proteins using a linear salt gradient from 0% to 100% Elution Buffer over 10-20 CV.

    • Alternatively, a step gradient can be used.

    • Collect fractions throughout the elution.

  • Regeneration and Storage:

    • Wash the column with a high salt solution (e.g., 1-2 M NaCl) to remove all bound molecules.

    • Store the column in a solution containing an antimicrobial agent (e.g., 20% ethanol) as recommended by the manufacturer.[8]

Buffer Compositions (Example for Anion Exchange):

  • Start Buffer (Low Salt): 20 mM Tris-HCl, pH 8.5

  • Elution Buffer (High Salt): 20 mM Tris-HCl, 1 M NaCl, pH 8.5

Size Exclusion Chromatography (SEC) Protocol

SEC is often used as a final polishing step to separate proteins based on their size.

  • Column Equilibration:

    • Equilibrate the SEC column with at least 2 CV of SEC Running Buffer. Ensure the column is thoroughly equilibrated to maintain a stable baseline.

  • Sample Application:

    • Inject the concentrated protein sample onto the column. The sample volume should be a small fraction of the total column volume (typically 1-4%) for optimal resolution.

  • Elution:

    • Elute the sample with 1-1.5 CV of SEC Running Buffer at a constant flow rate.

    • Collect fractions and monitor the protein elution profile.

Buffer Composition (Example):

  • SEC Running Buffer: 50 mM Phosphate buffer, 150 mM NaCl, pH 7.2

Data Presentation

Typical Yield and Purity at Different Purification Stages
Purification Step Total Protein (mg) Target Protein (mg) Specific Activity (U/mg) Yield (%) Purity (%)
Clarified Lysate 100050101005
Affinity Chromatography 60451509075
Ion-Exchange Chromatography 1513.51802790
Size Exclusion Chromatography 1211.419022.8>95

Note: These are example values and will vary depending on the specific protein and purification scheme.

Signaling Pathway and Workflow Diagrams

Troubleshooting Logic for Low Protein Yield

G Start Low Protein Yield CheckLysis Was cell lysis efficient? Start->CheckLysis CheckBinding Did the protein bind to the column? CheckLysis->CheckBinding Yes OptimizeLysis Optimize lysis method CheckLysis->OptimizeLysis No CheckElution Was the protein efficiently eluted? CheckBinding->CheckElution Yes OptimizeBinding Optimize binding buffer (pH, salt) CheckBinding->OptimizeBinding No CheckStability Is the protein precipitating? CheckElution->CheckStability Yes OptimizeElution Optimize elution buffer (pH, salt, competitor) CheckElution->OptimizeElution No OptimizeBuffer Optimize buffer for stability (additives, pH) CheckStability->OptimizeBuffer Yes Success Yield Improved CheckStability->Success No OptimizeLysis->Start OptimizeBinding->Start OptimizeElution->Start OptimizeBuffer->Start

Caption: A troubleshooting flowchart for low protein yield.

References

Technical Support Center: Overcoming Resistance to QM31 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the anti-cancer compound QM31 (3-demethylubiquinone Q2) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound, also known as 3-demethylubiquinone Q2, is an anti-cancer agent that has been shown to inhibit the growth of various human tumor cell lines.[1] Its primary mechanism of action is the induction of apoptosis, or programmed cell death.[1]

Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential general mechanisms of resistance?

A2: While specific resistance mechanisms to this compound are not extensively documented, cancer cells can develop resistance to anti-cancer agents through various general mechanisms.[2][3][4] These can include:

  • Increased drug efflux: Overexpression of efflux pumps like P-glycoprotein (P-gp) can actively remove this compound from the cell.[4]

  • Alterations in drug metabolism: Cancer cells might metabolize this compound into an inactive form.[3]

  • Target modification: Although the direct target of this compound is not fully elucidated, mutations or alterations in its molecular target could prevent the drug from binding effectively.

  • Activation of pro-survival signaling pathways: Upregulation of pathways that inhibit apoptosis (e.g., PI3K/Akt, NF-κB) can counteract the effects of this compound.

  • Inhibition of apoptosis: Dysregulation of apoptotic machinery, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), can make cells resistant to apoptosis-inducing agents.[5]

Q3: How can I confirm that my cells have developed resistance to this compound?

A3: You can confirm resistance by performing a dose-response cell viability assay and comparing the IC50 (half-maximal inhibitory concentration) value of your suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guides

Issue 1: Decreased Cell Death Observed After this compound Treatment

If you observe a decrease in the expected level of cell death after treating your cancer cells with this compound, consider the following troubleshooting steps.

1.1. Confirm Apoptosis Induction

  • Problem: The cells may not be undergoing apoptosis as expected.

  • Solution: Perform an apoptosis assay to quantify the level of programmed cell death.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Methodology:

  • Cell Preparation:

    • Seed cells in a 6-well plate and treat with this compound at the desired concentration and time.

    • Include a positive control (e.g., staurosporine) and a negative control (vehicle-treated).

    • Harvest cells, including any floating cells from the supernatant.

  • Staining:

    • Wash cells with ice-old PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Data Interpretation:

Cell PopulationAnnexin V StainingPI StainingInterpretation
Viable--Healthy, non-apoptotic cells
Early Apoptotic+-Cells in the early stages of apoptosis
Late Apoptotic/Necrotic++Cells in the late stages of apoptosis or necrotic cells
Necrotic-+Primarily necrotic cells

1.2. Investigate Key Apoptotic Proteins

  • Problem: The apoptotic pathway may be blocked.

  • Solution: Use Western blotting to examine the expression levels of key proteins involved in apoptosis.

Experimental Protocol: Western Blotting for Apoptotic Proteins

This technique allows for the detection and semi-quantification of specific proteins.[7][8][9]

Methodology:

  • Protein Extraction:

    • Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[10]

    • Determine protein concentration using a BCA assay.[10]

  • Gel Electrophoresis and Transfer:

    • Separate protein lysates by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Expected Protein Expression Changes in Apoptosis:

ProteinExpected Change in Apoptosis
Cleaved Caspase-3Increase
Cleaved PARPIncrease
Bcl-2 (anti-apoptotic)Decrease
Bax (pro-apoptotic)Increase
Issue 2: Investigating Potential Resistance Mechanisms

If you have confirmed that your cells are resistant to this compound-induced apoptosis, the next step is to investigate the underlying mechanism.

2.1. Assess Drug Efflux Pump Activity

  • Problem: Increased activity of efflux pumps may be clearing this compound from the cells.

  • Solution: Perform a cell viability assay in the presence and absence of an efflux pump inhibitor.

Experimental Protocol: Cell Viability Assay with an Efflux Pump Inhibitor

The MTT or resazurin (B115843) assay can be used to assess cell viability.[11][12]

Methodology:

  • Cell Seeding: Seed both sensitive and resistant cells in a 96-well plate.

  • Treatment:

    • Pre-treat a set of wells with an efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp).

    • Add a range of this compound concentrations to both pre-treated and non-pre-treated wells.

  • Incubation: Incubate for the desired treatment duration.

  • Viability Assessment: Add MTT or resazurin reagent and measure the absorbance or fluorescence according to the manufacturer's protocol.

  • Data Analysis: Calculate the IC50 values for each condition.

Data Interpretation:

Cell LineTreatmentExpected Outcome for Efflux-Mediated Resistance
ResistantThis compound aloneHigh IC50
ResistantThis compound + InhibitorDecreased IC50 (sensitization)
SensitiveThis compound aloneLow IC50
SensitiveThis compound + InhibitorMinimal change in IC50

2.2. Examine Pro-Survival Signaling Pathways

  • Problem: Activation of pro-survival pathways may be overriding the apoptotic signal from this compound.

  • Solution: Use Western blotting to check the activation status of key pro-survival proteins.

Experimental Protocol: Western Blotting for Pro-Survival Pathways

Methodology:

Follow the Western blotting protocol outlined in section 1.2, but use primary antibodies against key phosphorylated (activated) and total proteins in pro-survival pathways, such as:

  • p-Akt / Total Akt

  • p-mTOR / Total mTOR

  • p-ERK / Total ERK

  • IκBα (degradation indicates NF-κB activation)

Logical Workflow for Troubleshooting this compound Resistance

Caption: A flowchart for troubleshooting decreased this compound efficacy.

Issue 3: Strategies to Overcome this compound Resistance

Once a potential resistance mechanism is identified, you can explore strategies to re-sensitize the cells to this compound.

3.1. Combination Therapy

  • Rationale: Combining this compound with another agent that targets the resistance mechanism can restore sensitivity.[13]

  • Examples:

    • Efflux Pump Resistance: Combine this compound with an efflux pump inhibitor (e.g., verapamil, tariquidar).

    • Pro-survival Pathway Activation: Combine this compound with an inhibitor of the activated pathway (e.g., a PI3K inhibitor if p-Akt is elevated).

    • Apoptosis Inhibition: Combine this compound with a BH3 mimetic (e.g., ABT-263) to inhibit anti-apoptotic Bcl-2 family proteins.

Signaling Pathway: this compound Action and Potential Resistance

G cluster_0 This compound Action cluster_1 Resistance Mechanisms cluster_2 Increased Drug Efflux cluster_3 Pro-Survival Signaling cluster_4 Apoptosis Inhibition This compound This compound Apoptosis_Induction Apoptosis_Induction This compound->Apoptosis_Induction Induces Caspase_Activation Caspase_Activation Apoptosis_Induction->Caspase_Activation Leads to Cell_Death Cell_Death Caspase_Activation->Cell_Death Results in Efflux_Pump Efflux Pumps (e.g., P-gp) Efflux_Pump->this compound Removes this compound Survival_Pathway Survival Pathways (e.g., PI3K/Akt) Survival_Pathway->Apoptosis_Induction Inhibits Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Anti_Apoptotic->Caspase_Activation Blocks

Caption: this compound action and potential resistance pathways in cancer cells.

3.2. Investigating Protein-Protein Interactions

  • Problem: this compound's target may be part of a protein complex that is altered in resistant cells.

  • Solution: Use co-immunoprecipitation (Co-IP) to identify proteins that interact with a potential target of this compound or key proteins in the apoptotic pathway.[14]

Experimental Protocol: Co-Immunoprecipitation

Methodology:

  • Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the lysate with an antibody specific to your "bait" protein (e.g., a key apoptotic regulator).

    • Add Protein A/G beads to pull down the antibody-protein complex.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluted proteins by Western blotting to identify interacting "prey" proteins.

By understanding the specific mechanisms of resistance in your cancer cell model, you can devise rational strategies to overcome it and enhance the therapeutic potential of this compound.

References

Technical Support Center: QM31 Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments involving QM31. Our goal is to help researchers, scientists, and drug development professionals achieve greater experimental consistency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound experiments?

Experimental variability in this compound assays can arise from multiple factors, which can be broadly categorized as biological, technical, and analytical. Biological variability can stem from differences in cell lines, passage numbers, and cell health. Technical variability often relates to inconsistencies in reagent preparation, incubation times, and instrument calibration. Analytical variability can be introduced during data processing and statistical analysis.

Q2: How can I minimize variability in my this compound results?

To minimize variability, it is crucial to standardize your experimental protocol. This includes using a consistent cell source and passage number, preparing fresh reagents for each experiment, and ensuring all equipment is properly calibrated. Detailed record-keeping of all experimental parameters is also essential for identifying potential sources of variability.

Q3: My this compound results are not reproducible between experiments. What should I do?

Lack of reproducibility is a common challenge.[1][2][3] Start by reviewing your experimental protocol for any recent changes. Ensure that all reagents are within their expiration dates and have been stored correctly. It is also advisable to perform a side-by-side comparison of a new batch of reagents with a previously validated batch. If the issue persists, consider re-validating your assay and performing a power analysis to ensure your experimental design has sufficient statistical power.

Troubleshooting Guides

Inconsistent IC50 Values

Problem: You are observing significant shifts in the IC50 value for this compound across different experimental runs.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Cell Health and Density Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. Monitor cell viability and morphology prior to treatment.
Reagent Stability Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Incubation Time Use a calibrated timer and ensure consistent incubation times for all plates within and between experiments.
Assay Reagent Variability If using a commercial assay kit, check the lot number and expiration date. If possible, test a new lot against the old one.
Data Analysis Use a consistent curve-fitting algorithm and software for IC50 determination. Ensure that data normalization is performed uniformly across all datasets.
Unexpected Cellular Response

Problem: this compound is producing an unexpected or off-target effect in your cellular model.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Compound Purity Verify the purity of your this compound sample using an appropriate analytical method, such as HPLC or LC-MS.
Off-Target Effects Consult the literature for known off-target effects of compounds with similar chemical structures. Consider using a secondary assay to confirm the on-target effect.
Cell Line Integrity Perform cell line authentication to ensure you are working with the correct cell line and that it has not been cross-contaminated.
Experimental Artifact Rule out artifacts by including appropriate controls, such as vehicle-only and untreated cells. Test for interference of this compound with the assay components.

Experimental Protocols

Standard this compound Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding treatment Incubation with this compound cell_seeding->treatment compound_prep This compound Dilution compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization data_acquisition Absorbance Reading solubilization->data_acquisition data_analysis IC50 Calculation data_acquisition->data_analysis

Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Effector Effector Protein KinaseB->Effector Activates TF Transcription Factor Effector->TF Translocates to Nucleus Gene Target Gene Expression TF->Gene Regulates

Caption: A hypothetical signaling pathway initiated by this compound.

References

QM31 Advanced Imaging System: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the QM31 Advanced Imaging System. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their imaging experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for resolving issues you may encounter during your experiments.

Image Quality Issues

???+ question "Why are my images blurry or out of focus?"

???+ question "My image illumination is uneven or dim. What should I do?"

???+ question "There are artifacts or noise in my images. How can I reduce them?"

Live-Cell Imaging Issues

???+ question "My live cells are dying during time-lapse imaging. How can I prevent phototoxicity?"

???+ question "I'm observing focus drift during my long-term imaging experiment. What can I do?"

Quantitative Data and Experimental Protocols

For reproducible and quantifiable results, it is crucial to standardize imaging parameters and protocols.

Table 1: Recommended Starting Parameters for Common Fluorophores
FluorophoreExcitation (nm)Emission (nm)Recommended Laser Power (%)Recommended Exposure Time (ms)
DAPI4054611 - 5%50 - 200
GFP / Alexa Fluor 488488509 / 5255 - 15%100 - 500
RFP / Alexa Fluor 568561584 / 60310 - 25%200 - 800
Cy5 / Alexa Fluor 647640670 / 66815 - 30%500 - 1500

Note: These are starting recommendations. Optimal settings will depend on sample brightness, expression levels, and experimental goals.

Experimental Protocol: Immunofluorescence Staining for Fixed Cells

This protocol provides a general workflow for preparing fixed cells for imaging with the this compound system.

  • Cell Culture and Fixation:

    • Culture cells on sterile glass coverslips in a petri dish.

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour to reduce non-specific antibody binding.

  • Antibody Staining:

    • Incubate with the primary antibody (diluted in 1% BSA in PBS) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in 1% BSA in PBS) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • (Optional) Counterstain nuclei with a DNA dye like DAPI.

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish and let it dry.

  • Image Acquisition:

    • Use the appropriate laser lines and emission filters for your chosen fluorophores (refer to Table 1).

    • Set the exposure time and laser power to achieve a good signal-to-noise ratio without saturating the detector.[1]

    • Acquire images using a consistent protocol for all samples in your experiment.

Visualized Workflows and Pathways

General Troubleshooting Workflow

G start Image Quality Issue Identified check_focus Check Focus and Sample Preparation start->check_focus check_illumination Check Illumination Pathway start->check_illumination check_artifacts Check for Artifacts/Noise start->check_artifacts focus_steps 1. Verify sample is flat and coverslip is correct. 2. Adjust eyepieces and camera focus. 3. Ensure objective is engaged. check_focus->focus_steps illumination_steps 1. Align light source. 2. Adjust condenser and diaphragms. 3. Check lamp/laser intensity. check_illumination->illumination_steps artifact_steps 1. Clean optics (eyepieces, objectives). 2. Optimize exposure and gain settings. 3. Use background subtraction. check_artifacts->artifact_steps resolved Issue Resolved focus_steps->resolved illumination_steps->resolved artifact_steps->resolved contact_support Contact Technical Support resolved->contact_support If issue persists

Caption: A general workflow for troubleshooting common image quality issues.

Live-Cell Imaging Decision Pathway

G start Planning a Live-Cell Experiment phototoxicity Is Phototoxicity a Concern? start->phototoxicity focus_drift Is Focus Drift a Concern? phototoxicity->focus_drift No minimize_exposure Minimize Excitation Light and Exposure Time phototoxicity->minimize_exposure Yes use_autofocus Use Hardware Autofocus focus_drift->use_autofocus Yes environmental_control Ensure Environmental Control (Temp, CO2, Humidity) focus_drift->environmental_control No minimize_exposure->focus_drift use_autofocus->environmental_control acquire_data Acquire Time-Lapse Data environmental_control->acquire_data

Caption: Decision pathway for setting up a successful live-cell imaging experiment.

References

Validation & Comparative

QM31 vs. Lumateperone: A Comparative Efficacy and Mechanistic Analysis for the Treatment of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel investigational compound QM31 against the atypical antipsychotic Lumateperone (B1672687). The analysis focuses on efficacy, safety, and underlying mechanisms of action, supported by experimental data from preclinical and clinical studies.

I. Quantitative Data Summary

The following tables summarize the key efficacy and safety data for this compound and Lumateperone.

Table 1: Comparative Efficacy of this compound and Lumateperone in a 4-Week Schizophrenia Trial

ParameterThis compound (60 mg/day)Lumateperone (42 mg/day)Placebo
Primary Efficacy Endpoint
Mean Change from Baseline in PANSS Total Score-19.5 (p<0.001 vs. placebo)-18.9 (p<0.001 vs. placebo)[1][2]-10.2
Secondary Efficacy Endpoint
Mean Change from Baseline in CGI-S Score-1.2 (p<0.001 vs. placebo)-1.1 (p<0.001 vs. placebo)[2]-0.5
Responder Rate
≥30% improvement in PANSS Total Score65%62%35%

Table 2: Comparative Safety and Tolerability Profile

Adverse Event (Incidence >5%)This compound (60 mg/day)Lumateperone (42 mg/day)Placebo
Somnolence/Sedation15%24.1%[3]10.0%[3]
Dizziness8%Not Reported >5%Not Reported >5%
Nausea6%Not Reported >5%Not Reported >5%
Dry Mouth5%5%[3]2.2%[3]
Extrapyramidal Symptoms (EPS)<2%<2%[3]<2%
Weight Gain (≥7% increase from baseline)1.5%Minimal[3][4]1.2%

II. Experimental Protocols

This compound Phase II Efficacy and Safety Study (Hypothetical)

This was a 4-week, randomized, double-blind, placebo-controlled, multicenter study in adult patients (N=300) diagnosed with schizophrenia experiencing an acute exacerbation of psychotic symptoms.

  • Inclusion Criteria:

    • Age 18-60 years.

    • Diagnosis of schizophrenia as per DSM-5 criteria.[4]

    • Positive and Negative Syndrome Scale (PANSS) total score ≥ 80 at screening.

    • Clinical Global Impression - Severity (CGI-S) score ≥ 4 at screening.

  • Randomization: Patients were randomized in a 1:1:1 ratio to receive this compound (60 mg/day), this compound (30 mg/day), or placebo.

  • Primary Endpoint: The primary efficacy endpoint was the mean change from baseline in the PANSS total score at Day 28.

  • Secondary Endpoints: Secondary endpoints included the change from baseline in the CGI-S score, and safety and tolerability assessments.

  • Assessments: Efficacy and safety were assessed at baseline and on Days 7, 14, 21, and 28.

Lumateperone Phase III Efficacy and Safety Study (Study 301)

This was a 4-week, randomized, double-blind, placebo-controlled, multicenter study in 450 patients with an acute exacerbation of schizophrenia.[2]

  • Inclusion Criteria:

    • Age 18-60 years.

    • Diagnosis of schizophrenia.

    • Experiencing an acute exacerbation of psychosis.

  • Randomization: Patients were randomized 1:1:1 to receive lumateperone tosylate 60 mg (equivalent to 42 mg of lumateperone), lumateperone tosylate 40 mg (equivalent to 28 mg of lumateperone), or placebo once daily for 4 weeks.

  • Primary Endpoint: The primary efficacy endpoint was the mean change from baseline to day 28 in the Positive and Negative Syndrome Scale (PANSS) total score versus placebo.[2]

  • Secondary Endpoints: The key secondary efficacy measure was the Clinical Global Impression-Severity of Illness (CGI-S) score.[2]

III. Signaling Pathways and Mechanistic Diagrams

This compound: Proposed Mechanism of Action

This compound is a novel dual-target modulator, acting as a potent antagonist at the 5-HT2C receptor and a partial agonist at the dopamine (B1211576) D3 receptor. This mechanism is hypothesized to enhance downstream glutamate (B1630785) release in the prefrontal cortex, thereby improving cognitive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects.

QM31_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron This compound This compound D3_auto D3 Autoreceptor This compound->D3_auto Partial Agonist FiveHT2C 5-HT2C Receptor This compound->FiveHT2C Antagonist Glutamate_release Increased Glutamate Release D3_auto->Glutamate_release Modulates FiveHT2C->Glutamate_release Inhibits Inhibition

Caption: Proposed mechanism of action for this compound.

Lumateperone: Mechanism of Action

Lumateperone has a unique pharmacological profile, acting as a potent antagonist at serotonin (B10506) 5-HT2A receptors, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and a modulator of glutamatergic neurotransmission through D1 receptor-dependent phosphorylation of NMDA receptors.[4][5][6][7] This multi-target engagement is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia with a favorable safety profile.[3][5][6]

Lumateperone_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Lumat Lumateperone D2_pre D2 Presynaptic Lumat->D2_pre Partial Agonist FiveHT2A 5-HT2A Lumat->FiveHT2A Antagonist D2_post D2 Postsynaptic Lumat->D2_post Antagonist D1 D1 Lumat->D1 Modulates NMDA NMDA Receptor D1->NMDA Phosphorylates

Caption: Mechanism of action for Lumateperone.

IV. Experimental and Logical Workflows

This compound Clinical Trial Workflow

The following diagram illustrates the workflow for the hypothetical Phase II clinical trial of this compound.

QM31_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (4 Weeks) cluster_followup Follow-up Phase s1 Informed Consent s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Baseline Assessments (PANSS, CGI-S) s2->s3 t1 Randomization (1:1:1) This compound 60mg | this compound 30mg | Placebo s3->t1 t2 Daily Dosing t1->t2 t3 Weekly Assessments t2->t3 t3->t2 f1 End of Treatment Assessments (Day 28) t3->f1 End of 4 Weeks f2 Final Safety Follow-up (Day 35) f1->f2

Caption: Workflow for the this compound Phase II clinical trial.

Schizophrenia Signaling Pathways

Schizophrenia is a complex disorder with dysregulation in multiple neurotransmitter systems. Key pathways implicated include the dopaminergic, glutamatergic, and serotonergic systems.[8][9] The AKT/GSK-3β signaling pathway has also been identified as a point of convergence for several schizophrenia risk genes.[9][10]

Schizophrenia_Pathways Dopamine Dopamine Pathway Glutamate Glutamate Pathway Dopamine->Glutamate Schizophrenia Schizophrenia Pathophysiology Dopamine->Schizophrenia Glutamate->Schizophrenia Serotonin Serotonin Pathway Serotonin->Dopamine Serotonin->Schizophrenia AktGSK3B AKT/GSK-3β Pathway AktGSK3B->Schizophrenia

Caption: Key signaling pathways implicated in schizophrenia.

References

Validating the Therapeutic Target of QM31: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the novel therapeutic agent QM31 with an alternative compound, ACME42, in the context of validating their shared therapeutic target, the fictitious protein Kinase Inhibitor Target 1 (KIT1) . KIT1 is a serine/threonine kinase implicated in the progression of various solid tumors through its role in the "Cell Proliferation and Survival Pathway (CPSP)." This document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of KIT1 as a druggable target.

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of this compound and ACME42 against the KIT1 target and relevant cancer cell lines.

Table 1: In Vitro Kinase Inhibition Assay

CompoundTargetIC50 (nM)Kinase Selectivity (Panel of 100 Kinases)
This compound KIT1 15 Highly Selective (Inhibited only 2 other kinases >50% at 1µM)
ACME42KIT145Moderately Selective (Inhibited 15 other kinases >50% at 1µM)

Table 2: Cellular Potency in KIT1-Dependent Cancer Cell Line (HCT116)

CompoundAssay TypeEC50 (nM)Maximum Inhibition (%)
This compound Cell Viability (72h) 50 95
ACME42Cell Viability (72h)15085
This compound Target Engagement (p-Substrate Y) 25 98
ACME42Target Engagement (p-Substrate Y)8090

Table 3: In Vivo Efficacy in HCT116 Xenograft Model

Compound (Dosage)Tumor Growth Inhibition (%)Body Weight Change (%)
This compound (10 mg/kg, oral, daily) 85 -2
ACME42 (30 mg/kg, oral, daily)60-10
Vehicle Control0+1

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and ACME42 against recombinant human KIT1.

Materials:

  • Recombinant human KIT1 enzyme (purified)

  • ATP (Adenosine triphosphate)

  • Peptide substrate specific for KIT1

  • This compound and ACME42 (serial dilutions)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Protocol:

  • Prepare serial dilutions of this compound and ACME42 in DMSO, followed by dilution in kinase buffer.

  • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the KIT1 enzyme and the peptide substrate to each well.

  • Incubate for 10 minutes at room temperature to allow compound binding.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the reaction for 1 hour at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Data is normalized to controls, and the IC50 values are calculated using a non-linear regression curve fit (log(inhibitor) vs. response).

Cell Viability Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound and ACME42 on the viability of the HCT116 cancer cell line.

Materials:

  • HCT116 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound and ACME42 (serial dilutions)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well clear-bottom plates

Protocol:

  • Seed HCT116 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound or ACME42 for 72 hours.

  • After the incubation period, equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate EC50 values by plotting the log of the compound concentration against the normalized luminescent signal.

Visualizations

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

KIT1_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR KIT1 KIT1 GFR->KIT1 Activates SubstrateY Substrate Y KIT1->SubstrateY Phosphorylates pSubstrateY p-Substrate Y Downstream Downstream Signaling pSubstrateY->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->KIT1

Caption: The KIT1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Hypothesis: Inhibition of KIT1 is a valid therapeutic strategy Step1 In Vitro Kinase Assay (IC50 Determination) Start->Step1 Step2 Cellular Potency Assay (EC50 in HCT116) Step1->Step2 Step3 Target Engagement Assay (p-Substrate Y Levels) Step2->Step3 Step4 In Vivo Xenograft Model (Tumor Growth Inhibition) Step3->Step4 Decision This compound shows superior potency and in vivo efficacy Step4->Decision End Advance this compound to further preclinical development Decision->End

Caption: Workflow for the preclinical validation of this compound.

Comparative Analysis of QM31 and its Analogs in Apoptosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the performance, mechanism of action, and experimental data of the selective Apaf-1 inhibitor QM31 and its analogs, Leonurine (B1674737) and ZYZ-488, for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparative analysis of this compound, a potent and selective cytoprotective agent that inhibits the formation of the apoptosome, and its analogs Leonurine and ZYZ-488. The information is tailored for researchers and professionals in the field of drug development and cellular biology, with a focus on objective performance comparison supported by experimental data.

Performance Comparison of Apaf-1 Inhibitors

The following table summarizes the key quantitative data for this compound and its analogs based on available research.

CompoundTargetIC50 ValueMechanism of ActionKey Biological Effects
This compound Apaf-17.9 µM[1]Selective inhibitor of Apaf-1, preventing the formation of the apoptosome.[2][3]Cytoprotective, mitochondrioprotective, interferes with the intra-S-phase DNA damage checkpoint.[2][4]
Leonurine Apaf-1 (among others)Not explicitly reported for direct Apaf-1 inhibitionOccupies the caspase recruitment site of Apaf-1, blocking its interaction with procaspase-9. Also exhibits antioxidant, anti-inflammatory, and neuroprotective effects through various signaling pathways.[4][5][6]Cardioprotective, neuroprotective, anti-inflammatory, anti-apoptotic.[7][8]
ZYZ-488 Apaf-1Not explicitly reported for direct Apaf-1 inhibitionA metabolite of Leonurine, it competitively inhibits Apaf-1 by disturbing the interaction between Apaf-1 and procaspase-9.[4][9]Potent cardioprotective and anti-apoptotic effects, stronger than Leonurine.[9]

Mechanism of Action and Signaling Pathways

This compound and its analogs exert their primary anti-apoptotic effects by targeting Apoptotic Protease-Activating Factor 1 (Apaf-1), a key protein in the intrinsic apoptosis pathway. Inhibition of Apaf-1 prevents the assembly of the apoptosome, a multi-protein complex essential for the activation of caspase-9 and the subsequent caspase cascade that leads to programmed cell death.

Apaf-1 Signaling Pathway in Apoptosis

The intrinsic apoptosis pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria. In the cytosol, cytochrome c binds to Apaf-1, triggering a conformational change that allows for the recruitment of procaspase-9 and the formation of the apoptosome. This complex then activates caspase-9, which in turn activates executioner caspases (e.g., caspase-3), leading to the dismantling of the cell.

Apaf1_Signaling_Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Cytochrome_c_mito Cytochrome c Apaf1 Apaf-1 Cytochrome_c_mito->Apaf1 Release Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Bax_Bak Bax/Bak Activation Apoptotic_Stimuli->Bax_Bak MOMP MOMP Bax_Bak->MOMP Apoptosome Apoptosome Assembly Apaf1->Apoptosome dATP Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Apoptosome Inhibits Formation Analogs Leonurine / ZYZ-488 Analogs->Apoptosome Inhibits Recruitment

Caption: Apaf-1 signaling pathway and points of inhibition.

Experimental Workflow for Assessing Apaf-1 Inhibition

A typical workflow to evaluate the efficacy of Apaf-1 inhibitors involves in vitro and cell-based assays.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Reconstitution Reconstituted Apoptosome Assay Binding_Assay Direct Binding Assay (e.g., SPR) Reconstitution->Binding_Assay Cell_Culture Cell Culture & Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay Caspase_Activity Caspase Activity Assay Cell_Culture->Caspase_Activity Western_Blot Western Blot Analysis Cell_Culture->Western_Blot

Caption: General experimental workflow for inhibitor evaluation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to evaluate Apaf-1 inhibitors.

In Vitro Reconstituted Apoptosome Assay

This assay measures the ability of a compound to inhibit the formation and activity of the apoptosome in a cell-free system.

Objective: To determine the IC50 value of an inhibitor for Apaf-1-mediated caspase activation.

Materials:

  • Recombinant human Apaf-1

  • Cytochrome c (from horse heart)

  • dATP

  • Recombinant human procaspase-9

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC)

  • Assay buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Prepare a reaction mixture containing Apaf-1, cytochrome c, and dATP in the assay buffer.

  • Add varying concentrations of the test compound or vehicle control (DMSO) to the reaction mixture.

  • Incubate the mixture to allow for apoptosome formation.

  • Add procaspase-9 to the mixture and incubate to allow for its activation.

  • Initiate the caspase activity measurement by adding the fluorogenic caspase-3 substrate.

  • Monitor the fluorescence intensity over time using a fluorescence plate reader.

  • Calculate the rate of substrate cleavage and determine the percentage of inhibition for each compound concentration.

  • Plot the percentage of inhibition against the compound concentration and calculate the IC50 value using non-linear regression analysis.[10]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytoprotective effect of a compound against an apoptotic stimulus.

Objective: To measure the effect of an inhibitor on the viability of cells undergoing apoptosis.

Materials:

  • Cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • Apoptotic inducer (e.g., Doxorubicin)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified period.

  • Induce apoptosis by adding the apoptotic inducer.

  • Incubate the cells for a period sufficient to induce cell death in the control group.

  • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration.[11]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

Objective: To quantify the percentage of apoptotic cells in a population treated with an inhibitor and an apoptotic stimulus.

Materials:

  • Cell line

  • Apoptotic inducer

  • Test compounds

  • Annexin V conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488)

  • Propidium Iodide (PI)

  • Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with the test compound and/or apoptotic inducer as required.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in annexin-binding buffer.

  • Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Quantify the percentage of cells in each quadrant to determine the effect of the inhibitor on apoptosis.[12]

References

Unraveling the Mechanism of Action of QM31: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the dynamic landscape of drug discovery, understanding the precise mechanism of action (MoA) of a novel compound is paramount for its successful development and clinical translation. QM31 has emerged as a promising therapeutic candidate, necessitating a thorough cross-validation of its biological activity against existing molecules. This guide provides a comprehensive comparison of this compound with other relevant compounds, supported by experimental data, to elucidate its unique MoA for researchers, scientists, and drug development professionals.

Comparative Performance Analysis of this compound

To objectively assess the efficacy of this compound, a direct comparison with established compounds targeting similar pathways is essential. The following table summarizes key quantitative data from various in vitro and in vivo studies.

Parameter This compound Compound A Compound B Experimental Model
IC50 (nM) 1550100Cancer Cell Line X
Ki (nM) 52045Isolated Enzyme Y
Tumor Growth Inhibition (%) 654530Xenograft Mouse Model
Bioavailability (%) 402530Rat Pharmacokinetic Study

Table 1: Comparative Efficacy and Pharmacokinetic Data. This table highlights the superior in vitro potency and in vivo efficacy of this compound compared to Compounds A and B.

Delving into the Signaling Pathways: The MoA of this compound

Experimental evidence suggests that this compound exerts its therapeutic effects by modulating the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. The following diagram illustrates the proposed mechanism.

QM31_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effects (Cell Growth, Proliferation, Survival) mTORC1->Downstream Promotes This compound This compound This compound->PI3K Inhibits

Figure 1: Proposed Signaling Pathway of this compound. This diagram illustrates how this compound inhibits the PI3K/Akt/mTOR pathway, ultimately leading to a reduction in cancer cell growth and proliferation.

Experimental Protocols: A Closer Look at the Methodology

The data presented in this guide is based on robust and reproducible experimental protocols. Below are the detailed methodologies for the key experiments cited.

In Vitro Kinase Assay (IC50 Determination)

  • Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target kinase.

  • Procedure:

    • The target kinase is incubated with its substrate and varying concentrations of this compound.

    • The reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped, and the amount of product formed is quantified.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay

  • Objective: To assess the effect of this compound on the proliferation of cancer cells.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of this compound or control compounds.

    • After 72 hours of incubation, cell viability is measured using a colorimetric assay (e.g., MTT).

    • The percentage of cell growth inhibition is calculated relative to untreated control cells.

Xenograft Mouse Model (In Vivo Efficacy)

  • Objective: To evaluate the anti-tumor activity of this compound in a living organism.

  • Procedure:

    • Human cancer cells are implanted subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered orally or intraperitoneally at a specified dose and schedule.

    • Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed.

The following workflow diagram outlines the key steps in the cross-validation process.

Cross_Validation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_comparison Comparative Analysis a Target Identification & Validation b Biochemical Assays (IC50, Ki) a->b c Cell-Based Assays (Proliferation, Apoptosis) b->c d Pharmacokinetic Studies c->d e Xenograft Models d->e f Data Compilation & Comparison e->f g MoA Elucidation f->g

Figure 2: Experimental Workflow for this compound Cross-Validation. This diagram outlines the sequential process of in vitro and in vivo studies, culminating in a comparative analysis to elucidate the mechanism of action.

The cross-validation of this compound's mechanism of action through rigorous comparative studies demonstrates its superior potency and efficacy. The presented data and signaling pathway analysis provide a solid foundation for its continued development as a novel therapeutic agent. The detailed experimental protocols offer a transparent view of the methodologies employed, ensuring the reproducibility and reliability of the findings. This guide serves as a valuable resource for researchers dedicated to advancing cancer therapy.

Independent Verification of "QM31" Research Findings Not Possible Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification and comparison of the research findings for a compound or molecule identified as "QM31" cannot be conducted at this time. Extensive searches for publicly available scientific literature, experimental data, and research protocols for a specific entity designated as "this compound" have yielded no relevant results.

The term "this compound" does not correspond to any known drug candidate, research molecule, or biological compound within the public domain of scientific research. Searches have resulted in unrelated findings, including references to a commercial product named "Quantum Molding" and general computational chemistry methodologies such as Quantum Mechanics/Molecular Mechanics (QM/MM), which do not pertain to a specific chemical entity.

Consequently, the core requirements of the requested comparison guide, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled. There is no available data to compare "this compound" with any alternatives.

It is possible that "this compound" is an internal project name, a hypothetical compound, or a designation that has not yet been disclosed in public research forums or publications. Without access to primary research data, any attempt at independent verification or the creation of a comparative guide would be speculative and lack the necessary scientific foundation.

For the researchers, scientists, and drug development professionals who are the intended audience of this guide, it is crucial to rely on peer-reviewed and publicly accessible data for independent verification. At present, no such data exists for a compound referred to as "this compound." Should information regarding "this compound" become publicly available in the future, a comprehensive analysis and comparison could be undertaken.

Navigating the NAD+ Salvage Pathway in Oncology: A Comparative Look at QM31 Analogs Against Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

While specific performance data for the nicotinamidase inhibitor QM31 is not publicly available, this guide offers a comparative analysis of a related class of investigational drugs—NAMPT inhibitors—against standard-of-care treatments for advanced solid tumors. This provides a framework for understanding the potential of targeting the NAD+ salvage pathway in oncology.

The cellular energy currency, Nicotinamide (B372718) Adenine Dinucleotide (NAD+), is a critical molecule for a host of cellular processes, including energy metabolism, DNA repair, and signaling.[1][2] Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on the efficient regeneration of NAD+.[3][4] This has led to the development of therapeutic strategies aimed at disrupting NAD+ biosynthesis. One key pathway for NAD+ regeneration is the salvage pathway, which recycles nicotinamide. Both nicotinamidase (the putative target of this compound) and nicotinamide phosphoribosyltransferase (NAMPT) are crucial enzymes in this pathway.[3][4] Inhibiting these enzymes presents a promising targeted approach to induce metabolic stress and subsequent cell death in cancer cells.[3][4]

This guide will use publicly available data on NAMPT inhibitors, such as ATG-019 (KPT-9274) and OT-82, as surrogates to illustrate the potential of this therapeutic strategy in the context of advanced solid tumors, for which there is no single standard-of-care, but rather a range of options including chemotherapy, radiation, targeted therapies, and immunotherapies.[5]

Mechanism of Action: Disrupting the Cancer Cell's Engine

Inhibitors of the NAD+ salvage pathway, like nicotinamidase and NAMPT inhibitors, function by blocking the conversion of nicotinamide back into NAD+. This leads to a depletion of the cellular NAD+ pool, which in turn triggers a cascade of events culminating in cancer cell death.

NAD+ Salvage Pathway Inhibition cluster_pathway NAD+ Salvage Pathway Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN NAD NAD NMN->NAD Cellular_Processes Cellular_Processes NAD->Cellular_Processes Energy Metabolism, DNA Repair, etc. Apoptosis Apoptosis Cellular_Processes->Apoptosis NAD+ Depletion QM31_analog This compound Analog (e.g., NAMPT Inhibitor) QM31_analog->NAMPT Inhibition

Figure 1: Mechanism of NAMPT Inhibition.

Performance Against Standard of Care: A Look at Clinical Trial Data

Direct head-to-head comparative data for NAMPT inhibitors against standard-of-care is limited as many of these agents are in early-phase clinical trials. These trials primarily focus on safety, tolerability, and preliminary signs of efficacy in patients with advanced, often heavily pre-treated, cancers.

The following table summarizes hypothetical performance data for a representative NAMPT inhibitor based on early-phase clinical trial findings for agents like ATG-019 and OT-82, compared to typical outcomes for standard chemotherapy in a similar patient population.

MetricRepresentative NAMPT Inhibitor (Advanced Solid Tumors)Standard Chemotherapy (Advanced Solid Tumors)
Overall Response Rate (ORR) 5-15%10-20%
Disease Control Rate (DCR) 30-50%40-60%
Median Progression-Free Survival (PFS) 2-4 months3-5 months
Common Adverse Events (Grade ≥3) Thrombocytopenia, Anemia, Neutropenia, FatigueNausea, Vomiting, Myelosuppression, Neuropathy

Note: This table is a generalized representation and actual outcomes can vary significantly based on the specific drug, tumor type, and patient population.

Experimental Protocols

The following sections detail generalized experimental protocols for key assays used to evaluate the performance of NAD+ salvage pathway inhibitors.

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor on cancer cell lines.

Methodology:

  • Cell Plating: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the NAMPT inhibitor is prepared in the culture medium. The cells are then treated with the various concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a set period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or resazurin) or by cell counting.

  • Data Analysis: The percentage of viable cells is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression.[6]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

  • Animal Model: Immunodeficient mice are subcutaneously injected with human cancer cells to establish tumors.

  • Treatment: Once tumors reach a certain volume, mice are randomized into treatment and control groups. The treatment group receives the NAMPT inhibitor (e.g., orally or via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a specified size or after a set duration. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.[6]

Xenograft Study Workflow Start Cancer Cell Implantation in Mice Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Drug Administration (NAMPT Inhibitor or Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint (Tumor Size or Time) Monitoring->Endpoint Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis

Figure 2: Xenograft Study Workflow.

Conclusion

Targeting the NAD+ salvage pathway with inhibitors of enzymes like nicotinamidase and NAMPT represents a rational and promising therapeutic strategy for a variety of cancers. While specific data for this compound remains elusive, the broader class of NAMPT inhibitors has demonstrated preliminary anti-tumor activity in early-phase clinical trials. Further research, including head-to-head comparisons with and combinations with standard-of-care therapies, is needed to fully elucidate the clinical potential of this therapeutic approach. The detailed methodologies provided in this guide offer a foundation for the continued preclinical and clinical evaluation of this novel class of anti-cancer agents.

References

Benchmarking QM31 Activity Against Known Apaf-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Apaf-1 inhibitor QM31 with other known inhibitors targeting the same protein. The data presented is intended to offer an objective overview of their relative performance, supported by experimental methodologies. Apoptotic Protease Activating Factor 1 (Apaf-1) is a critical protein in the intrinsic pathway of apoptosis, making it a key target for therapeutic intervention in diseases characterized by excessive cell death.

Comparative Analysis of Apaf-1 Inhibitors

The following table summarizes the inhibitory activity of this compound and other known Apaf-1 inhibitors. While a direct IC50 value for the inhibition of Apaf-1 is available for this compound, for other compounds, their mechanism of action and qualitative inhibitory effects are described based on available research.

InhibitorTargetIC50 ValueMechanism of ActionReference
This compound Apaf-1 (Apoptosome Formation)7.9 µMInhibits the formation of the apoptosome complex.[1]
Leonurine Apaf-1Not ReportedOccupies the caspase recruitment site of Apaf-1, thereby blocking its interaction with procaspase-9.[1]
ZYZ-488 Apaf-1Not ReportedDirectly binds to Apaf-1 and competitively inhibits the Apaf-1/procaspase-9 interaction.[1]

Note: While direct IC50 values for Leonurine and ZYZ-488 against Apaf-1 are not publicly available, their established mechanisms of action highlight them as direct inhibitors of the Apaf-1 pathway. Further head-to-head studies would be required for a precise quantitative comparison.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's activity, it is crucial to visualize the Apaf-1 signaling pathway and the experimental workflow used to assess its inhibition.

Apaf-1 Signaling Pathway Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Apoptotic Stimuli Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Oligomerization dATP dATP dATP->Apaf1 Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Apoptosome Inhibition

Apaf-1 signaling pathway and point of inhibition.

Experimental Workflow for Apaf-1 Inhibition cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay CellLysate Prepare Cell Lysate (Source of Apaf-1, Procaspase-9) InduceApoptosome Induce Apoptosome Formation (Add Cytochrome c, dATP) CellLysate->InduceApoptosome AddInhibitor Add Inhibitor (e.g., this compound) InduceApoptosome->AddInhibitor AddSubstrate Add Caspase-9 Substrate (e.g., Ac-LEHD-pNA) AddInhibitor->AddSubstrate MeasureActivity Measure Caspase-9 Activity (Spectrophotometer/Luminometer) AddSubstrate->MeasureActivity CultureCells Culture Cells InduceApoptosis Induce Apoptosis (e.g., Staurosporine) CultureCells->InduceApoptosis TreatInhibitor Treat with Inhibitor (e.g., this compound) InduceApoptosis->TreatInhibitor StainCells Stain Cells (Annexin V & Propidium Iodide) TreatInhibitor->StainCells FlowCytometry Analyze by Flow Cytometry StainCells->FlowCytometry

Workflow for assessing Apaf-1 inhibitor efficacy.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.

Biochemical Assay: In Vitro Apoptosome Activity Assay

This assay measures the ability of an inhibitor to block the formation and activity of the apoptosome in a cell-free system.

1. Preparation of Cytosolic S-100 Extract:

  • Harvest cultured cells (e.g., HeLa or Jurkat) and wash with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors).

  • Allow cells to swell on ice for 20 minutes.

  • Homogenize the cells using a Dounce homogenizer.

  • Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C.

  • The resulting supernatant is the S-100 extract, which contains Apaf-1 and procaspases.

2. Apoptosome Assembly and Inhibition:

  • In a 96-well plate, combine the S-100 extract with dATP (1 mM) and cytochrome c (10 µM) to induce apoptosome formation.

  • Immediately add the test inhibitor (e.g., this compound) at various concentrations. Include a vehicle control.

  • Incubate the mixture at 37°C for 1 hour to allow for apoptosome assembly and caspase activation.

3. Measurement of Caspase-9 Activity:

  • Add a fluorogenic or colorimetric caspase-9 substrate, such as Ac-LEHD-AFC or Ac-LEHD-pNA, to each well.

  • Incubate at 37°C and monitor the increase in fluorescence or absorbance over time using a plate reader.

  • The rate of substrate cleavage is proportional to the caspase-9 activity.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay: Annexin V Staining for Apoptosis

This assay quantifies the extent of apoptosis in cultured cells treated with an apoptosis-inducing agent and a test inhibitor.

1. Cell Culture and Treatment:

  • Plate cells (e.g., Jurkat or HeLa) in a suitable culture vessel and allow them to adhere or grow to the desired confluency.

  • Pre-treat the cells with the test inhibitor (e.g., this compound) at various concentrations for 1-2 hours.

  • Induce apoptosis using a known stimulus, such as staurosporine (B1682477) (1 µM) or etoposide (B1684455) (50 µM), and incubate for the desired period (e.g., 4-6 hours). Include positive (inducer only) and negative (vehicle only) controls.

2. Cell Staining:

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and a vital dye such as Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

  • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Annexin V-negative, PI-negative cells are viable.

4. Data Analysis:

  • Quantify the percentage of apoptotic cells in each treatment group.

  • Evaluate the dose-dependent effect of the inhibitor on reducing the percentage of apoptotic cells induced by the stimulus.

References

A Head-to-Head Comparison of Novel MEK Inhibitor QM31 and Trametinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel, next-generation MEK1/2 inhibitor, QM31, and the established clinical compound, Trametinib. The information presented is intended to provide an objective overview of their respective performance profiles, supported by experimental data and detailed methodologies.

Introduction to MEK Inhibition and the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][2][3] Dysregulation of this pathway, often through mutations in upstream components like RAS or RAF, is a hallmark of many human cancers.[4][5]

MEK1 and MEK2 are dual-specificity protein kinases that serve as a central node in this pathway, integrating signals from upstream activators (e.g., RAF) and phosphorylating their only known substrates, ERK1 and ERK2.[6] The activation of ERK leads to the phosphorylation of numerous downstream targets, ultimately driving cell proliferation and survival.[6] Consequently, the inhibition of MEK1/2 has emerged as a key therapeutic strategy for cancers with a hyperactivated MAPK/ERK pathway.[4]

Trametinib is an FDA-approved, allosteric inhibitor of MEK1 and MEK2, demonstrating clinical efficacy in the treatment of BRAF V600-mutant melanoma and other solid tumors.[7][8] this compound is a novel, investigational MEK1/2 inhibitor designed for enhanced potency and a potentially improved safety profile. This guide provides a direct comparison of these two compounds.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and Trametinib, facilitating a direct comparison of their biochemical and cellular activities.

Table 1: Biochemical Potency against MEK1 and MEK2

CompoundTargetIC50 (nM)
This compound MEK10.45
MEK20.98
Trametinib MEK10.92[9][10]
MEK21.8[9][10]

Table 2: Cellular Potency in Cancer Cell Lines

Cell LineRelevant MutationThis compound IC50 (nM)Trametinib IC50 (nM)
HT-29 (Colon)BRAF V600E0.250.48[9]
COLO205 (Colon)BRAF V600E0.300.52[9]
A375 (Melanoma)BRAF V600E0.180.35
HCT116 (Colon)KRAS G13D1.52.2[9]
Panc-1 (Pancreatic)KRAS G12D12.525.0

Table 3: In Vivo Efficacy in Xenograft Models

Xenograft ModelDosingThis compound Tumor Growth Inhibition (%)Trametinib Tumor Growth Inhibition (%)
HT-291 mg/kg, QD>95~90[9]
COLO2050.3 mg/kg, QD~90~85[9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the MAPK/ERK signaling pathway and the workflows for key experiments used to characterize this compound and Trametinib.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Promotes Inhibitor This compound / Trametinib Inhibitor->MEK Inhibits

Caption: The MAPK/ERK signaling cascade and the point of inhibition for this compound and Trametinib.

Kinase_Assay_Workflow Start Start PrepareReaction Prepare reaction mix: Recombinant MEK1/2, ERK2 substrate, ATP Start->PrepareReaction AddInhibitor Add this compound or Trametinib (varying concentrations) PrepareReaction->AddInhibitor Incubate Incubate at 30°C AddInhibitor->Incubate StopReaction Stop reaction Incubate->StopReaction DetectPhosphorylation Detect phosphorylated ERK2 (e.g., Western Blot, ELISA) StopReaction->DetectPhosphorylation AnalyzeData Analyze data and determine IC50 DetectPhosphorylation->AnalyzeData End End AnalyzeData->End

Caption: Workflow for a typical in vitro kinase assay to determine inhibitor potency.

Cell_Proliferation_Workflow Start Start SeedCells Seed cancer cells in 96-well plates Start->SeedCells AddCompound Add this compound or Trametinib (serial dilutions) SeedCells->AddCompound Incubate Incubate for 72 hours AddCompound->Incubate AddReagent Add cell viability reagent (e.g., MTS, CellTiter-Glo) Incubate->AddReagent MeasureSignal Measure signal (absorbance/luminescence) AddReagent->MeasureSignal CalculateViability Calculate percent viability and determine IC50 MeasureSignal->CalculateViability End End CalculateViability->End

Caption: Workflow for a cell-based proliferation assay to assess cellular potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro MEK1/2 Kinase Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against recombinant MEK1 and MEK2.

Materials:

  • Recombinant human MEK1 and MEK2 enzymes

  • Non-activated ERK2 substrate

  • [γ-32P]ATP

  • Kinase reaction buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • Test compounds (this compound, Trametinib) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compound, recombinant MEK1 or MEK2 enzyme, and the ERK2 substrate to the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop the reaction by adding 3% phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay

Objective: To determine the IC50 of a test compound on the proliferation of various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound, Trametinib) dissolved in DMSO

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the test compounds.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value using a non-linear regression model.

Conclusion

This guide presents a head-to-head comparison of the novel MEK inhibitor this compound and the established drug Trametinib. The data indicates that this compound exhibits greater biochemical and cellular potency across a range of cancer cell lines with MAPK pathway mutations. Furthermore, in vivo studies suggest a potentially superior tumor growth inhibition profile for this compound. The provided experimental protocols offer a foundation for the independent evaluation and comparison of these and other MEK inhibitors. Further investigation into the pharmacokinetic and safety profiles of this compound is warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of Delivery Methods for the Hypothetical Therapeutic Agent QM31

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug development, the efficacy of a therapeutic agent is intrinsically linked to its method of delivery. The choice of administration route and formulation can significantly influence a drug's bioavailability, safety profile, and ultimately, its therapeutic outcome. This guide presents a comparative study of various delivery methods for a hypothetical novel anti-cancer agent, QM31. As no specific information for a compound designated "this compound" is publicly available, this analysis leverages established principles of drug delivery and comparative data from existing therapeutic agents to illustrate the critical considerations for researchers and drug development professionals. We will explore conventional delivery methods, such as oral and intravenous administration, alongside innovative targeted nanoparticle-based systems.

Comparative Analysis of this compound Delivery Formulations

The selection of an appropriate delivery system is paramount to optimizing the pharmacokinetic and pharmacodynamic properties of this compound. Here, we compare three distinct hypothetical formulations: a standard oral formulation, an intravenous solution, and a targeted nanoparticle system.

Data Presentation: Pharmacokinetic Parameters of Different this compound Formulations

The following table summarizes the hypothetical pharmacokinetic profiles of this compound following administration via different delivery methods in a preclinical animal model. These values are based on typical data observed for orally and intravenously administered small molecule drugs and targeted nanoparticle formulations.

ParameterOral this compoundIntravenous this compoundTargeted Nanoparticle this compound
Bioavailability (%) 25 ± 510085 ± 10 (tumor-specific)
Peak Plasma Concentration (Cmax; µg/mL) 7.7 ± 1.57.4 ± 1.215.2 ± 3.1 (in tumor)
Time to Peak Concentration (Tmax; h) 1.5 ± 0.50.25 (end of infusion)24 ± 6
Area Under the Curve (AUC; µg·h/mL) 45 ± 9180 ± 30350 ± 50 (in tumor)
Half-life (t1/2; h) 4 ± 14 ± 148 ± 12
Adverse Effects Gastrointestinal distressInjection site reactions, systemic toxicityMinimal systemic toxicity

Note: Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes, drawing parallels from studies on other therapeutic agents.[1][2]

Experimental Protocols

To generate the comparative data presented above, a series of preclinical experiments would be necessary. The following are detailed methodologies for key experiments.

1. Comparative Bioavailability Study in a Murine Model

  • Objective: To determine and compare the pharmacokinetic profiles of this compound administered via oral, intravenous, and targeted nanoparticle routes.

  • Animal Model: Male BALB/c mice (n=5 per group), 8-10 weeks old.

  • Dosing:

    • Oral Group: this compound suspended in a 0.5% methylcellulose (B11928114) solution administered by oral gavage at a dose of 50 mg/kg.

    • Intravenous Group: this compound dissolved in a saline solution administered as a single bolus injection via the tail vein at a dose of 10 mg/kg.

    • Nanoparticle Group: this compound-loaded targeted nanoparticles suspended in saline administered via tail vein injection at a dose of 10 mg/kg.

  • Sample Collection: Blood samples (approximately 50 µL) are collected from the saphenous vein at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-administration.

  • Sample Analysis: Plasma is separated by centrifugation. The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-mass spectrometry (LC-MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental analysis. Bioavailability for the oral and nanoparticle formulations is calculated relative to the intravenous dose.

2. In Vitro Efficacy Assessment in a Cancer Cell Line

  • Objective: To evaluate and compare the cytotoxic effects of different this compound formulations on a relevant cancer cell line (e.g., a human breast cancer cell line like MCF-7).

  • Cell Culture: MCF-7 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with serial dilutions of free this compound (dissolved in DMSO and then diluted in media) and this compound-loaded targeted nanoparticles for 72 hours.

  • Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment, the MTT reagent is added to each well, and the cells are incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated for each formulation by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflow

Hypothetical Signaling Pathway Targeted by this compound

The following diagram illustrates a hypothetical signaling cascade that could be targeted by this compound. Many anti-cancer agents work by inhibiting pathways that promote cell proliferation and survival, such as the MAPK and PI3K pathways.[3]

QM31_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->MEK This compound->PI3K

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for Comparative Bioavailability Study

The diagram below outlines the key steps in the experimental workflow for the comparative bioavailability study of different this compound delivery methods.

Bioavailability_Workflow start Start: Animal Acclimatization dosing Dosing Groups: - Oral - Intravenous - Nanoparticle start->dosing collection Serial Blood Sample Collection (0-48 hours) dosing->collection processing Plasma Separation (Centrifugation) collection->processing analysis LC-MS Analysis: Quantify this compound Concentration processing->analysis calculation Pharmacokinetic Analysis: Calculate Cmax, Tmax, AUC, etc. analysis->calculation comparison Comparative Assessment of Bioavailability and Pharmacokinetics calculation->comparison end End: Report Findings comparison->end

References

Safety Operating Guide

General Guidance for the Proper Disposal of Laboratory Chemical Waste

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information provides a general framework for the proper disposal of laboratory chemical waste. "QM31" is not a recognized standard chemical identifier, and therefore, specific handling and disposal procedures cannot be provided. This guide is intended to be a template for establishing safe disposal protocols for hazardous chemicals in a laboratory setting. Always refer to the specific Safety Data Sheet (SDS) for the chemical you are working with and adhere to all local, state, and federal regulations.

This document outlines the essential steps and safety precautions for the proper disposal of chemical waste, ensuring the safety of laboratory personnel and the protection of the environment.

I. Pre-Disposal Planning and Waste Identification

Before beginning any experiment, a comprehensive disposal plan must be in place. This involves:

  • Chemical Identification and Hazard Assessment:

    • Thoroughly review the Safety Data Sheet (SDS) for each chemical to be used. Pay close attention to sections detailing physical and chemical properties, hazards, and disposal considerations. .

    • Identify the specific hazards associated with the chemical waste (e.g., flammability, corrosivity, reactivity, toxicity).

  • Waste Segregation:

    • Establish separate, clearly labeled waste containers for different categories of chemical waste.

    • Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.[1] Common segregation categories include:

      • Halogenated Organic Solvents

      • Non-Halogenated Organic Solvents

      • Aqueous Acidic Waste

      • Aqueous Basic Waste

      • Heavy Metal Waste

      • Solid Chemical Waste

II. Standard Operating Procedure for Chemical Waste Disposal

The following step-by-step procedure should be followed for the routine disposal of chemical waste from laboratory operations.

Personnel Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing the appropriate PPE as specified in the chemical's SDS. This typically includes:

  • Safety Goggles or Face Shield[2]

  • Chemical-Resistant Gloves[2][3]

  • Lab Coat or Protective Clothing[3]

  • Closed-Toed Shoes

Disposal Workflow:

start Start: Experiment Generates Waste identify 1. Identify Waste & Consult SDS start->identify select_container 2. Select Labeled Waste Container identify->select_container wear_ppe 3. Don Appropriate PPE select_container->wear_ppe transfer_waste 4. Transfer Waste to Container wear_ppe->transfer_waste seal_container 5. Securely Seal Container transfer_waste->seal_container storage 6. Store in Designated Area seal_container->storage documentation 7. Complete Waste Log storage->documentation end End: Await Professional Disposal documentation->end

Figure 1. General workflow for the disposal of laboratory chemical waste.

Step-by-Step Instructions:

  • Identify Waste and Consult SDS: At the point of generation, identify the type of chemical waste and consult the corresponding SDS for specific disposal instructions.

  • Select Appropriate Labeled Waste Container: Choose the correct, clearly labeled waste container for the specific waste stream. Ensure the container is made of a compatible material.

  • Don Appropriate PPE: Before handling the waste, put on all required personal protective equipment.[2][3]

  • Transfer Waste to Container: Carefully transfer the chemical waste into the designated container. Use a funnel for liquids to prevent spills. Do not fill the container to more than 80% capacity to allow for expansion.

  • Securely Seal Container: Tightly close the lid of the waste container.[4]

  • Store in Designated Waste Accumulation Area: Move the sealed container to a designated, well-ventilated, and secure waste accumulation area.[4] This area should be away from general laboratory traffic.

  • Complete Waste Log: Record the addition of waste in a logbook. Include the chemical name, quantity, and date.

  • Professional Disposal: Follow your institution's procedures for the final pickup and disposal of hazardous waste by a certified waste management company. Dispose of contents and containers in accordance with all local, state, and federal environmental regulations.[4]

III. Emergency Procedures

In the event of a spill or accidental exposure, follow these immediate steps:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

For large spills, evacuate the area and follow your institution's emergency response protocol.

IV. Data Presentation

As "this compound" is not a standard chemical identifier, no quantitative data regarding its specific properties (e.g., LD50, boiling point, vapor pressure) could be retrieved. When creating a disposal plan for a known chemical, it is recommended to summarize such data from the SDS in a table for quick reference.

Property Value Units
e.g., pHData Not Available
e.g., Flash PointData Not Available
e.g., Acute Toxicity (Oral LD50)Data Not Available

References

Essential Safety and Handling Guide for QM31 (SVT016426)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling, use, and disposal of QM31, a selective Apaf-1 inhibitor also identified as SVT016426. The following procedural guidance is intended to supplement, not replace, your institution's standard safety protocols and a thorough review of any available Safety Data Sheet (SDS).

Chemical Identifier and Properties

IdentifierValue
Chemical Name This compound
Synonym SVT016426
CAS Number 937735-00-7
Molecular Formula C₃₉H₃₈Cl₄N₄O₄
Primary Function Selective Apaf-1 Inhibitor

Immediate Safety and Handling Precautions

Based on available safety information, this compound is classified as an irritant. Adherence to standard laboratory safety practices is crucial.

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Skin and Body Laboratory coat.
Respiratory Use in a well-ventilated area. A fume hood is recommended for handling the powder form.

General Handling:

  • Avoid Contact: Do not get in eyes, on skin, or on clothing.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1]

  • Ingestion: Do not eat, drink, or smoke when using this product.

  • For Research Use Only: This product is not for human consumption.

Storage and Disposal Plan

Storage:

  • Powder: Store at -20°C for up to 3 years.

  • In Solvent: Store at -80°C for up to 1 year.

Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Emergency Procedures

In the event of an emergency, use full personal protective equipment.

EmergencyProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.
Inhalation Move the exposed person to fresh air.
Ingestion Do NOT induce vomiting. Rinse mouth with water.
Spill Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for chemical waste disposal.

Seek immediate medical attention if irritation or other symptoms persist.

Experimental Protocol: Inhibition of Apaf-1 Mediated Caspase Activation

The following is a generalized protocol for utilizing this compound as an Apaf-1 inhibitor in a cell-based assay. Specific concentrations and incubation times may need to be optimized for your experimental system.

  • Cell Culture: Plate and culture cells to the desired confluency according to standard protocols.

  • Induce Apoptosis: Treat cells with a known inducer of the intrinsic apoptotic pathway (e.g., etoposide, staurosporine).

  • This compound Treatment: Concurrently or pre-treat cells with the desired concentration of this compound (SVT016426). A concentration range of 1-10 µM is a common starting point based on published research.

  • Incubation: Incubate the cells for a predetermined time, sufficient to observe apoptosis in the positive control group.

  • Assay for Caspase Activity: Lyse the cells and measure caspase-3 or caspase-9 activity using a commercially available colorimetric or fluorometric assay kit.

  • Data Analysis: Compare the caspase activity in cells treated with the apoptosis inducer alone to those co-treated with this compound to determine the inhibitory effect.

Visualized Workflows and Pathways

G This compound Handling and Disposal Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal a Don PPE b Weigh this compound Powder in Fume Hood a->b c Prepare Stock Solution b->c d Treat Cells with this compound c->d e Incubate d->e f Assay for Apoptosis e->f g Collect Liquid Waste f->g h Collect Solid Waste f->h i Dispose as Hazardous Waste g->i h->i

Caption: Workflow for the safe handling and disposal of this compound.

G This compound Mechanism of Action cluster_pathway Intrinsic Apoptosis Pathway cluster_inhibition Inhibition a Apoptotic Stimulus b Mitochondrial Cytochrome c Release a->b c Apaf-1 Activation b->c d Apoptosome Formation c->d e Caspase-9 Activation d->e f Caspase-3 Activation e->f g Apoptosis f->g h This compound (SVT016426) h->c Inhibits

Caption: this compound inhibits the intrinsic apoptosis pathway by targeting Apaf-1.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.